Product packaging for 1H-Pyrazolo[4,3-C]pyridin-4-amine(Cat. No.:CAS No. 1159829-57-8)

1H-Pyrazolo[4,3-C]pyridin-4-amine

Cat. No.: B3039523
CAS No.: 1159829-57-8
M. Wt: 134.14 g/mol
InChI Key: YLEWQGYQMZGXSD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-4-amine (CAS 1159829-57-8) is a high-value, bicyclic heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research . This fused ring system, incorporating both pyrazole and pyridine motifs, is of significant interest for developing novel therapeutic agents due to its similarity to privileged structures in pharmacology . Researchers utilize this amine-functionalized core as a critical building block for synthesizing more complex molecules, particularly in exploring kinase inhibition . For instance, structural analogues based on the pyrazolo[4,3-c]pyridine scaffold have been investigated as potent inhibitors of serine/threonine-protein kinase PLK1, a promising target in oncology research . The compound is supplied with a typical purity of ≥99% and requires storage in a cool, dark, and dry environment at 2-8°C to ensure long-term stability . As a solid fine chemical, it is essential for use in industrial or scientific research as an intermediate or building block . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans or animals . Safety Information: This compound is classified with the signal word "Warning." Please refer to the Safety Data Sheet for full handling details. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B3039523 1H-Pyrazolo[4,3-C]pyridin-4-amine CAS No. 1159829-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H2,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEWQGYQMZGXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1h Pyrazolo 4,3 C Pyridin 4 Amine and Its Derivatives

Retrosynthetic Analysis Approaches for the Pyrazolo[4,3-c]pyridine Core

Retrosynthetic analysis is a technique for planning organic syntheses by transforming a target molecule into simpler precursor structures without assuming reaction knowledge. youtube.comyoutube.comyoutube.com This approach is fundamental in devising pathways to complex molecules like 1H-Pyrazolo[4,3-C]pyridin-4-amine.

Pyridine (B92270) Ring Formation on a Pre-existing Pyrazole (B372694) Moiety

One of the primary retrosynthetic strategies involves the disconnection of the pyridine portion of the pyrazolo[4,3-c]pyridine scaffold. nih.govnih.govmdpi.com This approach envisions the target molecule being assembled from a suitably functionalized pyrazole precursor. The key bond formations in the forward synthesis would then involve the annulation of the six-membered pyridine ring onto the five-membered pyrazole. nih.govcdnsciencepub.com

This strategy typically starts with an amino-substituted pyrazole. nih.govcdnsciencepub.com The amino group, along with an adjacent carbon atom of the pyrazole ring, serves as the nucleophilic component to react with a three-carbon electrophilic synthon, which will ultimately form the pyridine ring. Various synthetic methods, such as reactions with α,β-unsaturated carbonyl compounds or their equivalents, fall under this category. nih.govmdpi.com The regiochemical outcome of the cyclization is a critical consideration in this approach, as the orientation of the annulated pyridine ring can be influenced by the substitution pattern of both the pyrazole and the electrophilic partner.

Pyrazole Ring Formation on a Pre-existing Pyridine Moiety

An alternative and equally important retrosynthetic approach involves the disconnection of the pyrazole ring from the fused system. nih.govnih.govmdpi.com This strategy starts with a functionalized pyridine precursor and aims to construct the pyrazole ring onto it. cdnsciencepub.comnih.gov Typically, this involves a pyridine derivative bearing two vicinal reactive groups that can undergo cyclization with a hydrazine (B178648) derivative.

For instance, a pyridine with an ortho-amino and a cyano or acyl group can serve as the starting point. The reaction with hydrazine would first involve the formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization to form the pyrazole ring. nih.gov This approach offers the advantage of utilizing readily available and diverse pyridine starting materials, allowing for the introduction of various substituents onto the pyridine portion of the final pyrazolo[4,3-c]pyridine product. A notable method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones, which can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines under mild conditions. nih.gov

Established Synthetic Protocols for this compound and Analogues

Building upon the retrosynthetic frameworks, several established synthetic protocols have been developed for the construction of this compound and its analogues. These methods primarily rely on cyclization and annulation reactions.

Cyclization Reactions and Annulation Strategies

Cyclization reactions are paramount in the synthesis of heterocyclic systems like pyrazolo[4,3-c]pyridines. These reactions involve the formation of a ring from a single molecule or the joining of two or more molecules to form a cyclic product. Annulation, a specific type of cyclization, refers to the formation of a new ring fused to an existing one.

A common and effective strategy for synthesizing the pyrazolo[4,3-c]pyridine core involves the reaction of an amino-substituted pyrazole with a suitable three-carbon electrophile that serves as the precursor for the pyridine ring. clockss.orgrsc.org This approach is a practical application of the retrosynthetic strategy of forming the pyridine ring on a pre-existing pyrazole.

One such method is the nickel- or palladium-catalyzed annulation of alkynes with tert-butyl 4-iodopyrazolocarboximines, which provides rapid access to polyfunctionalized pyrazolo[3,4-c]pyridines. acs.org This reaction has been shown to produce complex heterocyclic structures in moderate to good yields. nih.gov The regiochemistry of the alkyne insertion can be influenced by the electronic nature of the substituents. acs.org

Another versatile method is the cascade 6-endo-dig cyclization reaction. mdpi.comnih.gov This approach can be used for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes through C≡C bond activation with reagents like silver, iodine, or N-bromosuccinimide (NBS). nih.gov This method demonstrates good functional group tolerance and excellent regioselectivity. mdpi.comnih.gov

The following table summarizes representative examples of this synthetic strategy:

Pyrazole PrecursorPyridine Precursor/ReagentCatalyst/ConditionsProductYield (%)Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeSilver triflate3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine88 mdpi.com
tert-Butyl 4-iodo-1-phenyl-1H-pyrazole-3-carboximidate1-Phenyl-1-propyneNiBr₂(PPh₃)₂/ZnMixture of regioisomeric pyrazolo[3,4-c]pyridinesGood to moderate acs.orgnih.gov
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileEthoxymethylenemalononitrileReflux in ethanol (B145695)Ethyl 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-7-carboxylateNot Specified

The construction of the pyrazole ring onto a pre-existing pyridine scaffold is another major synthetic route. rsc.org This approach typically involves the cyclization of a suitably functionalized pyridine derivative with a hydrazine-based reagent. nih.gov

A notable example is the synthesis of pyrazolo[4,3-c]pyridines from 3-acylpyridine N-oxide tosylhydrazones. nih.gov Treatment of these hydrazones with an electrophilic additive and an amine base at room temperature leads to the formation of a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. The regioselectivity of this cyclization can be controlled to some extent by varying the electrophile and solvent combination. This method is advantageous as it avoids the need for a leaving group on the pyridine ring. nih.gov

Another approach involves the reaction of 2-chloro-3-nitropyridines with a source of two carbon atoms and a hydrazine derivative. For instance, reaction with ethyl acetoacetate (B1235776) followed by a modified Japp–Klingemann reaction with arenediazonium salts leads to the formation of the pyrazole ring. nih.gov

The table below provides examples of this synthetic methodology:

Pyridine PrecursorHydrazine/Pyrazole PrecursorCatalyst/ConditionsProductYield (%)Reference
3-Acylpyridine N-oxide tosylhydrazone-Electrophilic additive, amine baseMixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridinesGood overall yields nih.gov
2-Chloro-3-nitropyridineEthyl acetoacetate, Arenediazonium tosylateNaH, then pyrrolidineEthyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateUp to 88 nih.gov
5-Halo-1H-pyrazolo[3,4-c]pyridinesVarious electrophiles/coupling partnersTMPMgCl·LiCl, Pd-catalysisVectorially functionalized pyrazolo[3,4-c]pyridinesNot Specified rsc.org

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic systems like pyrazolopyridines from simple starting materials in a single, convergent step. These reactions are characterized by their high atom economy and operational simplicity. While specific MCRs leading directly to this compound are not extensively documented, the construction of the closely related pyrazolo[3,4-b]pyridine scaffold via MCRs provides a valid blueprint for potential synthetic routes.

One such approach involves a four-component reaction utilizing enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water, with a catalytic amount of ammonium (B1175870) acetate. longdom.org This method exemplifies a green and straightforward protocol for assembling the fused pyrazolopyridine core. longdom.org The reaction likely proceeds through initial condensation and Michael addition sequences to build a complex intermediate that subsequently undergoes cyclization and aromatization to yield the final heterocyclic product. nih.gov The versatility of MCRs allows for the introduction of diverse substituents by simply varying the starting components, making it an attractive strategy for creating libraries of pyrazolopyridine derivatives. nih.govacsgcipr.org

Table 1: Exemplary Multi-Component Reaction for Pyrazolopyridine Synthesis

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst Solvent Product Type Ref
Enaminone Benzaldehyde Hydrazine-HCl Ethyl Cyanoacetate Ammonium Acetate Water Pyrazolo[3,4-b]pyridine longdom.org

Cross-Coupling Reactions in Pyrazolo[4,3-c]pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the pyrazolo[4,3-c]pyridine system. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high selectivity and functional group tolerance.

Sonogashira-Type Cross-Coupling Reactions

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper salts, is typically conducted under mild, basic conditions. wikipedia.orgyoutube.com In the context of pyrazolo[4,3-c]pyridine synthesis, a halogenated derivative of the scaffold can be coupled with a variety of terminal alkynes. This introduces an alkynyl moiety that can serve as a versatile handle for further chemical transformations, such as cycloadditions or reductions. The reaction's reliability and mild conditions make it suitable for late-stage functionalization in the synthesis of complex molecules. libretexts.org

Table 2: General Conditions for Sonogashira Cross-Coupling

Substrate Coupling Partner Palladium Catalyst Co-catalyst Base Solvent Ref
Aryl/Vinyl Halide or Triflate Terminal Alkyne Pd(PPh₃)₄, PdCl₂(PPh₃)₂ CuI Amine (e.g., Et₃N, Et₂NH) THF, DMF wikipedia.orgorganic-chemistry.org
Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction, which pairs an organoboron compound with an aryl or vinyl halide or triflate, is one of the most widely used methods for C-C bond formation. nih.gov Its advantages include the stability and low toxicity of the boron reagents and the generally high yields and selectivity. nih.gov For the pyrazolo[4,3-c]pyridine core, this reaction is instrumental in introducing aryl or heteroaryl substituents.

A common strategy involves the conversion of a hydroxyl group on the pyrazole ring to a triflate, which then serves as the electrophilic partner in the coupling. For instance, a triflate of a tetrahydropyrazolo[3,4-c]pyridine has been successfully coupled with various (hetero)aryl boronic acids and esters. acs.orgacs.org The choice of palladium catalyst and ligand, such as Pd(OAc)₂ with XPhos, is crucial for achieving high efficiency, particularly with challenging substrates. acs.org

Table 3: Suzuki-Miyaura Coupling for 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridine Synthesis

Substrate Coupling Partner Catalyst/Ligand Base Solvent Temperature Yield Ref
Pyrazolyl Triflate (Hetero)aryl Boronic Acid/Ester Pd(OAc)₂ / XPhos K₂CO₃ DME/Water 80 °C 17-86% acs.org
Pyrazolyl Triflate (Hetero)aryl Boronic Acid/Ester XPhos Precatalyst K₃PO₄ THF/Water RT - 40 °C N/A acs.org
Palladium-Catalyzed Buchwald–Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling amines with aryl halides or triflates, a transformation that is otherwise challenging. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. libretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

For pyrazolopyridine systems, this method allows for the direct introduction of amino groups. For example, the C-5 position of 5-halo-1H-pyrazolo[3,4-c]pyridines can be functionalized via Pd-catalyzed Buchwald-Hartwig amination, demonstrating the reaction's utility in the selective elaboration of the scaffold. rsc.org The reaction of 4-halo-1H-1-tritylpyrazoles with various amines has also been investigated, highlighting the importance of ligand choice (e.g., tBuDavePhos) and the nature of the amine; amines lacking a β-hydrogen atom often give better yields. nih.gov

Table 4: Conditions for Buchwald-Hartwig Amination on Pyrazole Scaffolds

Substrate Amine Catalyst Ligand Base Solvent Temperature Ref
4-Iodo-1-tritylpyrazole Piperidine (B6355638) Pd(dba)₂ tBuXPhos NaOtBu Toluene 160 °C (MW) nih.gov
4-Bromo-1-tritylpyrazole N-Methylaniline Pd(dba)₂ tBuDavePhos NaOtBu Toluene 100 °C nih.gov

Palladium-Catalyzed Annulation Methods

Palladium-catalyzed annulation provides a direct route to construct the fused ring system of pyrazolopyridines. These methods often involve C-H activation and subsequent cyclization to build the pyridine ring onto a pre-existing pyrazole core. A notable example is the palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates to synthesize pyrazolone-fused cinnolines. nih.gov This process proceeds through an initial ortho-C-H activation on the pyrazole ring, assisted by an N-acyl-valine ligand, followed by insertion of the allenoate and subsequent cyclization and aromatization to form the fused bicyclic system. nih.gov This strategy offers a convergent and efficient pathway to the core structure from readily available starting materials.

Reactions Involving Diazonium Salts and the Japp–Klingemann Reaction

Classical named reactions involving diazonium salts remain highly relevant for the synthesis of pyrazole-containing heterocycles. The Japp–Klingemann reaction, which traditionally synthesizes hydrazones from β-keto-esters and aryl diazonium salts, can be adapted to construct the pyrazole ring itself. wikipedia.orgchemeurope.com

An efficient modern protocol for the synthesis of pyrazolo[4,3-b]pyridines employs a sequence starting from 2-chloro-3-nitropyridines. mdpi.com The key step is a modified Japp–Klingemann reaction where a pyridinyl keto ester reacts with a stable arenediazonium tosylate. The resulting azo-compound undergoes base-mediated deacylation and subsequent intramolecular cyclization via nucleophilic substitution of the nitro group to form the pyrazolo[4,3-b]pyridine ring system in a one-pot procedure. mdpi.com Similarly, diazotized aminopyrazoles can be coupled with active methylene (B1212753) compounds to form hydrazones, which can then be cyclized to afford pyrazolo[4,3-c]pyridazine derivatives, showcasing the versatility of diazonium salt chemistry in building diverse fused pyrazole systems. rsc.orgresearchgate.net

Table 5: Modified Japp-Klingemann Reaction for Pyrazolo[4,3-b]pyridine Synthesis

Starting Material Key Reagent Key Intermediate Reaction Sequence Product Ref
Pyridinyl keto ester Arenediazonium tosylate Azo-compound Azo-coupling, deacylation, and pyrazole ring annulation (one-pot) 1-Aryl-1H-pyrazolo[4,3-b]pyridine mdpi.com

Nucleophilic Substitution Reactions in Pyrazolopyridine Systems

Nucleophilic substitution is a fundamental reaction type for the functionalization of pyrazolopyridine systems. The pyrazole ring is considered π-excessive, which generally makes it susceptible to electrophilic attack, particularly at the C4 position. Conversely, nucleophilic attacks are more likely to occur at positions C3 and C5. nih.gov In the context of the pyridine ring, nucleophilic substitution is a common pathway, especially at the C2 position. slideshare.net

The synthesis of pyrazolo[4,3-c]pyridine derivatives can involve nucleophilic substitution as a key step. For instance, the synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol can be achieved through the cyclization of precursors, which may involve intramolecular nucleophilic attack. A validated method for analogous derivatives includes nucleophilic substitution followed by cyclization in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C).

One specific example involves the reaction of a substituted pyrazole carboxylic acid. The acid can be converted to its acid chloride, which then reacts with various N-nucleophiles to form amide derivatives. researchgate.net These amides can be further cyclized to form the desired pyrazolopyridine system.

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental footprint of pyrazolopyridine synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov It offers rapid heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnih.gov In the synthesis of pyrazole derivatives, microwave-assisted methods have been successfully employed. For example, a solvent-free, microwave-assisted approach has been used for the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles, generating products in competitive yields within minutes. nih.gov This technique is particularly beneficial for high-throughput screening in drug discovery due to its speed and efficiency. nih.gov

Microwave-assisted synthesis has also been utilized for the cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones to form chromeno[4,3-c]pyrazol-4(1H)-ones under solvent-free conditions, resulting in good to excellent yields. clockss.org The reusability of catalysts in these reactions has also been demonstrated, adding to the method's sustainability. clockss.org

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a green chemistry approach that minimizes waste and environmental impact. nih.gov Grinding technology is one such method, where reactants are physically ground together to initiate a reaction without the need for a solvent. researchgate.net This technique has been successfully applied to the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles in a one-pot, catalyst-free procedure. researchgate.net

Another example of solvent-free synthesis involves the reaction of diethyl 2-(ethoxymethylene)malonate at high temperatures (100–110 °C), which is possible because the reactant itself is a liquid at room temperature. mdpi.com Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials. nih.govclockss.org

Catalytic Approaches (e.g., Acid, Base, Metal Catalysis)

Catalysis plays a crucial role in many synthetic routes to pyrazolopyridines, enabling reactions to proceed under milder conditions and with greater selectivity.

Acid Catalysis: Acids are commonly used to catalyze condensation and cyclization reactions. For instance, acetic acid is often used as a solvent and catalyst at reflux temperatures or under microwave irradiation. mdpi.com In some cases, a combination of catalysts, such as acetic acid and another catalyst, can lead to higher yields. mdpi.com

Base Catalysis: Bases are employed to facilitate reactions involving deprotonation. Sodium ethoxide in ethanol is used to promote the cyclization of intermediates in the synthesis of pyrazolo[3,4-b]thieno[3,2-e]pyridine compounds. rsc.org

Metal Catalysis: Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds, which are essential for derivatization. nih.gov For example, Pd-catalyzed Buchwald-Hartwig amination is used for C-5 functionalization of the pyrazolo[3,4-c]pyridine scaffold. rsc.org Suzuki-Miyaura cross-coupling, also palladium-catalyzed, is employed for C-3 functionalization. rsc.orgresearchgate.net Copper catalysts, such as CuO/SBA-15, have been used in the microwave-assisted synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones. clockss.org

Regioselectivity and Stereoselectivity in the Synthesis of 1H-Pyrazolo[4,3-C]pyridines

Controlling the regioselectivity of reactions is a significant challenge in the synthesis of substituted pyrazolopyridines, especially when using unsymmetrical starting materials. mdpi.comsci-hub.se

In the reaction of a non-symmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible. mdpi.com The ratio of these products depends on the relative electrophilicity of the two carbonyl groups. mdpi.com If their reactivity is similar, a mixture of products is often obtained. However, if one carbonyl group is significantly more electrophilic, a high degree of regioselectivity can be achieved. nih.gov

One strategy to overcome regioselectivity issues is the in-situ generation of the 1,3-CCC-biselectrophile through a three-component reaction, which has been reported to proceed with high yields and without regioselectivity problems. mdpi.com Another approach involves using starting materials where the desired regiochemistry is predetermined. For example, the synthesis of pyrazolo[1,5-a]pyridines from N-amino-pyridinium salts and alkynes can lead to mixtures of regioisomers if the pyridinium (B92312) salt is asymmetric. sci-hub.se However, methods have been developed to achieve complete regiocontrol. sci-hub.se

A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, demonstrating excellent regioselectivity. nih.gov This method selectively affords the C6 substituted product. nih.gov

Derivatization and Functionalization Strategies for this compound Scaffolds

Once the core 1H-pyrazolo[4,3-c]pyridine scaffold is synthesized, it can be further modified to explore its structure-activity relationship for various applications. This is particularly important in fragment-based drug discovery, where a core fragment is elaborated to improve its binding to a biological target. rsc.orgrsc.org

Vectorial functionalization allows for the selective modification of different positions on the scaffold. rsc.orgrsc.org For the pyrazolo[3,4-c]pyridine core, various positions can be targeted: rsc.orgresearchgate.net

N-1 and N-2: These positions can be functionalized through protection-group and N-alkylation reactions. rsc.orgresearchgate.net

C-3: This position can be modified using tandem borylation and Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net

C-5: Palladium-catalyzed Buchwald-Hartwig amination is a common method for functionalizing this position. rsc.org

C-7: Selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation for Negishi cross-coupling, allows for derivatization at this site. rsc.orgresearchgate.net

These derivatization strategies enable the synthesis of a diverse library of compounds from a common scaffold, which is crucial for medicinal chemistry research. rsc.orgrsc.org

Comprehensive Analysis of Substitution Patterns and Diversity Generation

The generation of diverse substitution patterns on the 1H-pyrazolo[4,3-c]pyridine core is crucial for exploring structure-activity relationships. Synthetic strategies often focus on the controlled introduction of substituents at various positions of the fused ring system.

A common approach involves the construction of the pyrazolopyridine scaffold from appropriately substituted pyridine precursors. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been achieved, providing a versatile intermediate for further functionalization. rsc.org These halogenated scaffolds can then undergo various cross-coupling reactions to introduce a wide range of substituents.

The substitution pattern on the amine fragment of related heterocyclic systems, such as 1H-pyrrolo[3,2-c]quinolines, has been shown to significantly influence biological activity. mdpi.com This highlights the importance of developing methods for diversifying the amine group in this compound derivatives.

The table below summarizes examples of substituted pyrazolo[4,3-b]pyridine derivatives, a closely related isomer, which illustrates the types of diversity that can be generated. nih.gov

Compound NameR1R2R3
Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate4-methyl-2-nitrophenylNO2CO2Et
Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate2-cyanophenylCF3CO2Et
3-Ethyl 6-methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate2-(methoxycarbonyl)phenylCO2MeCO2Et
Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate4-methyl-2-nitrophenylCF3CO2Et

This table showcases the diversity in substitution patterns achieved on the pyrazolo[4,3-b]pyridine scaffold, demonstrating the potential for generating a wide range of derivatives. nih.gov

Functional Group Interconversions and Targeted Modifications

Functional group interconversions are essential for the targeted modification of the this compound scaffold, allowing for the fine-tuning of its physicochemical and biological properties. These transformations enable the conversion of one functional group into another, providing access to a broader range of derivatives that may not be directly accessible through primary synthetic routes.

Common functional group interconversions include:

Reduction of Nitro Groups: Nitro-substituted pyrazolopyridines can be reduced to the corresponding amino derivatives. This transformation is pivotal as the amino group can serve as a handle for further derivatization, such as acylation or alkylation.

Hydrolysis of Esters: Ester functionalities on the pyrazolopyridine ring can be hydrolyzed to carboxylic acids. These acids can then be coupled with various amines to form amides, introducing another point of diversity.

Halogenation and Cross-Coupling: The introduction of a halogen atom, such as bromine or iodine, onto the pyrazolopyridine core provides a key intermediate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. rsc.org This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents. For example, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has been used as a key intermediate in the synthesis of various derivatives. growingscience.com

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to explore the impact of substitution at these positions on biological activity. rsc.org

The table below illustrates the conversion of a hydroxyl group to various halides, a common functional group interconversion. vanderbilt.edu

Starting MaterialReagentProduct
R-OHSOCl2R-Cl
R-OHPBr3, pyridineR-Br
R-OHPh3P, DEAD, MeIR-I

This table demonstrates common reagents used for the conversion of alcohols to alkyl halides, a fundamental transformation in organic synthesis. vanderbilt.edu

Synthesis of Analogues and Related Compounds (e.g., 5-oxides)

The synthesis of analogues and related compounds, such as N-oxides, expands the chemical space around the this compound core and can lead to compounds with altered biological profiles.

The formation of pyridine N-oxides is a common strategy in medicinal chemistry to modify the properties of a parent molecule. The oxidation of the pyridine nitrogen in this compound would be expected to increase the compound's polarity and could influence its metabolic stability and pharmacokinetic properties. The synthesis of such 5-oxides would typically involve the treatment of the parent 1H-pyrazolo[4,3-c]pyridine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Furthermore, the synthesis of related heterocyclic systems provides valuable insights into structure-activity relationships. For instance, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives has been reported, where 1-alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile (B47326) and cyanoacetamide. consensus.app These derivatives can then undergo further cyclization reactions to form more complex fused systems. consensus.app

The synthesis of various pyrazolo[1,5-a]pyridine (B1195680) derivatives has also been achieved through cross-dehydrogenative coupling reactions, showcasing the versatility of synthetic methodologies to access a range of related scaffolds. nih.gov

Reactant 1Reactant 2Product
N-amino-2-iminopyridineEthyl acetoacetateSubstituted pyrazolo[1,5-a]pyridine
N-amino-2-iminopyridineEthyl benzoylacetateSubstituted pyrazolo[1,5-a]pyridine
N-amino-2-iminopyridineAcetylacetoneSubstituted pyrazolo[1,5-a]pyridine

This table illustrates the synthesis of pyrazolo[1,5-a]pyridine derivatives from N-amino-2-iminopyridines and various β-dicarbonyl compounds. nih.gov

Reaction Mechanisms and Pathways of 1h Pyrazolo 4,3 C Pyridin 4 Amine Transformations

Mechanistic Investigations of Core Formation Reactions

The synthesis of the pyrazolopyridine core can generally be approached by two main retrosynthetic strategies: annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or formation of a pyrazole ring from a functionalized pyridine. nih.gov While specific mechanistic studies for the 1H-Pyrazolo[4,3-c]pyridine isomer are not extensively detailed in the available literature, insights can be drawn from the synthesis of related isomers like pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines.

Common synthetic routes for related pyrazolopyridines include:

Condensation Reactions: Using 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govmdpi.com The mechanism often involves an initial Michael addition followed by cyclization and dehydration. nih.govmdpi.com

Gould-Jacobs Reaction: This method is used for synthesizing 4-hydroxy or 4-chloro substituted pyrazolo[3,4-b]pyridines from an aminopyrazole and diethyl 2-(ethoxymethylene)malonate. nih.govmdpi.com The proposed mechanism starts with the aminopyrazole attacking the enol ether, followed by cyclization. nih.govmdpi.com

Multi-component Reactions: These reactions can form the pyridine ring in-situ from an aldehyde, a compound with an active methylene (B1212753) group, and an aminopyrazole, often proceeding with high regioselectivity. mdpi.com

Japp-Klingemann Reaction: An efficient synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines through a sequence involving a modified Japp-Klingemann reaction. nih.gov

Detailed characterization of reaction intermediates for the synthesis of 1H-Pyrazolo[4,3-C]pyridin-4-amine is scarce in the scientific literature. However, studies on related isomers provide clues to potential intermediates. For instance, in the synthesis of pyrazolo[4,3-b]pyridines, a plausible mechanism was proposed based on the isolation and NMR analysis of key intermediates, which supported an unusual C-N migration of an acetyl group. nih.govresearchgate.net Similarly, in three-component reactions forming pyrazolo[3,4-b]pyridines, an in-situ-formed α,β-unsaturated compound is a key intermediate that subsequently undergoes a Michael addition with the aminopyrazole. mdpi.com For the specific synthesis of this compound, analogous intermediates resulting from cyclization precursors are hypothesized but await experimental characterization.

Computational and experimental transition state analyses for the key synthetic steps leading to this compound have not been reported in the reviewed literature. Such analyses are crucial for a deep understanding of reaction kinetics, thermodynamics, and the origins of regioselectivity in the formation of the fused heterocyclic system. For related pyrazolopyridine systems, regioselectivity is often explained by the relative electrophilicity of carbonyl groups in unsymmetrical precursors, but detailed transition state calculations are generally lacking. nih.govmdpi.com

Reactivity Profiles of the this compound System

The reactivity of the this compound system is dictated by the electronic characteristics of both the pyridine and pyrazole rings, as well as the amino substituent. The pyridine ring is inherently electron-deficient, which influences its susceptibility to different types of reactions.

Specific studies on the oxidation of the pyridinamine moiety of this compound are not available in the current literature. Generally, aromatic amines can be sensitive to oxidation, potentially leading to the formation of nitroso, nitro, or polymeric species, depending on the oxidant and reaction conditions. The pyridine ring itself is relatively resistant to oxidation. However, conversion to the corresponding pyridine-N-oxide can be a strategic move to activate the ring for certain substitutions. gcwgandhinagar.com

The reduction of the pyridinamine moiety is not a typical transformation. More common is the reduction of the pyridine ring itself. Pyridine rings are generally difficult to reduce under mild conditions. clockss.org However, powerful reducing agents or catalytic hydrogenation can accomplish this. For example, pyridine can be reduced to piperidine (B6355638) using samarium diiodide in the presence of water or via catalytic hydrogenation over platinum or nickel catalysts. clockss.org It is expected that the this compound core would undergo reduction of the pyridine part of the heterocycle under similar harsh conditions, although the amino group might complicate the reaction or require a protection strategy.

The electrophilic substitution of pyridine is generally challenging due to the deactivating effect of the electronegative nitrogen atom, which reduces the nucleophilicity of the ring and forms a positively charged pyridinium (B92312) ion intermediate under acidic conditions. gcwgandhinagar.com When substitution does occur, it typically directs to the 3-position (meta to the nitrogen). gcwgandhinagar.comquora.com

In the this compound molecule, the reactivity is more complex. The fused pyrazole ring and the powerful electron-donating amino group at the C4 position will significantly influence the regioselectivity of electrophilic attack. The amino group is a strong activating group and an ortho-, para-director. However, its position on the already electron-deficient pyridine ring, combined with the electronic influence of the fused pyrazole, makes the prediction of the substitution site non-trivial without specific experimental or computational data. Studies on differently substituted pyrazolopyrimidine systems have shown that electrophilic substitution such as bromination and nitration can occur on the six-membered ring. mdpi.comsemanticscholar.org For the 1H-Pyrazolo[4,3-c]pyridine core, functionalization has been achieved at the 7-position via deproto-metalation followed by cross-coupling, indicating that this position is susceptible to reaction, albeit not through a classic electrophilic substitution mechanism. rsc.org

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group at the C4-position of the 1H-pyrazolo[4,3-c]pyridine scaffold is a primary determinant of the molecule's chemical reactivity, imparting nucleophilic character. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles. The reactivity of this group is analogous to that of other aromatic amines, such as aniline (B41778) or the aminopyridines, though it is significantly modulated by the electronic properties of the fused heterocyclic ring system to which it is attached.

Common nucleophilic reactions demonstrated by primary aromatic amines are expected to occur with this compound. These include, but are not limited to, acylation, alkylation, and diazotization. For instance, acylation can be readily achieved by treating the amine with acylating agents like acid chlorides or anhydrides under appropriate conditions to form the corresponding amide derivatives.

Another significant transformation is diazotization, which involves the reaction of the primary amino group with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org These diazonium intermediates are highly versatile and can be used to introduce a wide range of functional groups onto the pyrazolopyridine core through subsequent reactions, such as the Sandmeyer or Schiemann reactions. organic-chemistry.org The conversion of the amino group into a diazonium salt opens pathways to synthesize halides, nitriles, and other derivatives that are otherwise difficult to access, making it a key strategic reaction in the functionalization of this scaffold. While specific studies on this compound are limited, the behavior of amino groups on other pyrazolopyridine isomers suggests this reactivity is a fundamental characteristic. nih.gov

Reaction TypeReagentsExpected ProductNotes
AcylationAcetyl chloride (CH₃COCl) or Acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a base (e.g., pyridine, triethylamine)N-(1H-Pyrazolo[4,3-c]pyridin-4-yl)acetamideA standard method for protecting the amino group or synthesizing amide derivatives.
DiazotizationSodium nitrite (NaNO₂) and Hydrochloric acid (HCl) at 0-5 °C1H-Pyrazolo[4,3-c]pyridin-4-diazonium chlorideA highly reactive intermediate, typically used in situ for further transformations. organic-chemistry.org
Sandmeyer Reaction (example)1. NaNO₂, HCl, 0-5 °C 2. Copper(I) bromide (CuBr)4-Bromo-1H-pyrazolo[4,3-c]pyridineFollows the formation of the diazonium salt to introduce a bromo substituent. organic-chemistry.org

Electronic Effects and Their Influence on Reaction Pathways

The reaction pathways of this compound are profoundly influenced by the electronic landscape of the core bicyclic heterocycle. The structure represents a fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring. This amalgamation creates a unique electronic environment that directly impacts the reactivity of its substituents, particularly the C4-amino group.

The pyridine ring is inherently electron-deficient due to the electronegativity of its sp²-hybridized nitrogen atom. In the 1H-pyrazolo[4,3-c]pyridine system, the nitrogen at position 5 exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent C4 carbon, thereby reducing the electron density of the attached amino group. The pyrazole ring nitrogens at positions 1 and 2 also contribute to this electron withdrawal. Consequently, the amino group in this compound is significantly less nucleophilic and less basic than aniline. However, the pyrazole ring itself is considered electron-rich and can engage in π-stacking interactions, a property confirmed in docking studies of pyrazolo[4,3-c]pyridine derivatives with protein targets. acs.org

The influence of the heterocyclic nitrogen atoms is evident when comparing the basicity (as measured by the pKa of the conjugate acid) of related amino-heterocycles. The presence of additional nitrogen atoms generally lowers the pKa, indicating reduced basicity and nucleophilicity of the exocyclic amino group.

CompoundStructurepKa of Conjugate AcidNotes
AnilineC₆H₅NH₂4.6Reference compound with a simple aromatic ring.
4-Aminopyridine (B3432731)C₅H₄N-NH₂9.11The ring nitrogen increases the basicity of the exocyclic amine through resonance. researchgate.net
4-AminopyrimidineC₄H₃N₂-NH₂5.7The second ring nitrogen (at position 1) is electron-withdrawing, reducing basicity compared to 4-aminopyridine.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Adenine Isostere)C₅H₅N₅~3.6The fused pyrazole ring further withdraws electron density, significantly lowering the basicity.

Computational Chemistry and Molecular Modeling of 1h Pyrazolo 4,3 C Pyridin 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-Pyrazolo[4,3-C]pyridin-4-amine, DFT studies offer a detailed understanding of its fundamental chemical and physical properties.

Optimized Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of pyrazolo[4,3-c]pyridine derivatives using DFT, typically with a basis set like B3LYP/6-31++G(d,p), is a critical first step in computational analysis. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles. For the parent 1H-pyrazolo[4,3-c]pyridine scaffold, the planarity of the fused ring system is a key feature.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are central to its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding this reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. irjweb.com

Table 1: Representative Frontier Orbital Energies for a Related Pyrimidine (B1678525) Derivative

OrbitalEnergy (eV)
HOMO-6.2613
LUMO-0.8844
Energy Gap5.3769
Data for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, calculated at the B3LYP/6-311G++(d,p) level of theory. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov The MEP is mapped onto the molecule's surface, with different colors indicating varying potential values, typically with red showing negative potential (attractive to positive charges) and blue showing positive potential (repulsive to positive charges). uni-muenchen.de

For pyridine-containing compounds, the nitrogen atom in the pyridine (B92270) ring typically creates a region of strong negative electrostatic potential. researchgate.net In this compound, the amino group would also contribute to a region of negative potential due to the lone pair of electrons on the nitrogen atom. The hydrogen atoms of the amino group and the N-H of the pyrazole (B372694) ring would, in contrast, exhibit positive electrostatic potential. These features are crucial for understanding the non-covalent interactions, such as hydrogen bonding, that the molecule can form with biological targets like proteins and enzymes.

Theoretical Estimation of Annular Tautomerism and Isomeric Preferences

Annular tautomerism is a common phenomenon in N-heterocyclic compounds like pyrazoles and their fused derivatives, where a proton can migrate between nitrogen atoms in the ring system. clockss.org For 1H-pyrazolo[4,3-c]pyridine, different tautomeric forms are possible. Theoretical calculations are essential to determine the relative stabilities of these tautomers.

In related pyrazolo[3,4-b]pyridines, it has been shown that the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netacs.org The relative stability is influenced by the solvent and the nature of substituents. For this compound, the position of the hydrogen on the pyrazole nitrogen (N1 vs. N2) would define the two primary tautomers. DFT calculations can estimate the energies of these forms, providing insight into which tautomer is likely to be predominant under physiological conditions. The presence of the 4-amino group can influence the electronic distribution in the pyridine ring, which in turn can affect the relative stability of the pyrazole tautomers.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode of a small molecule ligand to a protein target.

Ligand-Protein Binding Mode Predictions for this compound and Derivatives

Molecular docking studies have been instrumental in identifying and optimizing pyrazolo[4,3-c]pyridine derivatives as inhibitors of various protein targets. A notable example is the development of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites. acs.org In these studies, the pyrazolo[4,3-c]pyridine scaffold was predicted to form favorable π–π stacking interactions with phenylalanine residues in the protein's binding pocket. The substituents on the pyrazole and pyridine rings were shown to be crucial for establishing specific interactions, such as hydrogen bonds, that enhance binding affinity. acs.org

While specific docking studies for this compound against a particular target are not widely reported, the general binding modes of the pyrazolo[4,3-c]pyridine scaffold suggest that the 4-amino group could play a significant role as a hydrogen bond donor, interacting with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. The pyrazole N-H group is also a potential hydrogen bond donor, while the pyridine nitrogen and the other pyrazole nitrogen can act as hydrogen bond acceptors. These interactions are critical for the molecule's inhibitory activity and selectivity.

Binding Energy Calculations and Scoring Function Analysis

Binding energy calculations and scoring function analysis are pivotal in computational drug design for estimating the binding affinity between a ligand and its target protein. These methods are frequently employed in virtual screening and lead optimization to rank and prioritize compounds.

In a study targeting the protein-protein interaction (PPI) between peroxisomal biogenesis factor 14 (PEX14) and PEX5, a pyrazolo[4,3-c]pyridine derivative was identified as a potent inhibitor. acs.org Molecular docking simulations were used to predict the binding mode and affinity. The initial hit, a pyrazolo[4,3-c]pyridine derivative (Compound 1), demonstrated a dissociation constant (KD) of 163 μM. acs.org Scoring functions within the docking programs are used to evaluate and rank different binding poses, estimating the free energy of binding. While specific binding energy values from these calculations are not always detailed in publications, the relative rankings are crucial for guiding compound selection.

Another investigation focused on pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Docking studies were performed to understand the binding of these compounds within the active sites of hCA I, II, IX, and XII. The results are typically analyzed using scoring functions that calculate a value (e.g., in kcal/mol) representing the predicted binding affinity. These scores, while not absolute measures of binding energy, serve as a valuable metric for comparing the potential efficacy of different derivatives. For instance, the inhibitory activities (expressed as Ki values) are correlated with docking scores to validate the computational model.

Table 1: Example of Scoring Function Output for a Pyrazolo[4,3-c]pyridine Derivative Note: This table is a representative example based on typical docking study outputs and does not represent data for this compound itself, for which specific data is not publicly available.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Interactions
Pyrazolo[4,3-c]pyridine DerivativePEX14-8.5Hydrogen Bonds, π-π Stacking
Pyrazolo[4,3-c]pyridine SulfonamideCarbonic Anhydrase II-9.2Coordination with Zn2+, Hydrogen Bonds

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies are instrumental in elucidating the specific interactions between a ligand and its biological target. For the pyrazolo[4,3-c]pyridine scaffold, these analyses have revealed critical amino acid residues that contribute to binding.

In the study of pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 interaction, docking results indicated that the central pyrazolo[4,3-c]pyridine scaffold establishes favorable π-π stacking interactions with Phe17 and Phe34 residues of PEX14. acs.org Furthermore, the docking-derived binding pose showed that different substituents on the scaffold could form specific hydrogen bonds and hydrophobic interactions. For example, an indole (B1671886) moiety on a derivative was predicted to fill the Phe hotspot on the PEX14 surface, while a phenyl residue occupied the Trp pocket. acs.org

Similarly, for the pyrazolo[4,3-c]pyridine sulfonamides targeting carbonic anhydrases, the key interactions involve the sulfonamide group coordinating with the catalytic Zn2+ ion in the active site. nih.gov This is a hallmark interaction for many CA inhibitors. Additionally, the pyrazolopyridine core and its substituents form hydrogen bonds with nearby amino acid residues, such as Thr199 and Thr200, further stabilizing the ligand-protein complex. nih.gov

Table 2: Key Interacting Residues for the Pyrazolo[4,3-c]pyridine Scaffold with Different Targets Note: This data is derived from studies on derivatives of the pyrazolo[4,3-c]pyridine scaffold.

Target ProteinInteracting ResiduesType of InteractionReference Compound Class
PEX14Phe17, Phe34π-π StackingPyrazolo[4,3-c]pyridines
Carbonic Anhydrase IIZn2+ ionCoordinationPyrazolo[4,3-c]pyridine Sulfonamides
Carbonic Anhydrase IIThr199, Thr200Hydrogen BondingPyrazolo[4,3-c]pyridine Sulfonamides

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes.

While specific MD simulation studies focused exclusively on this compound were not identified in the surveyed literature, MD simulations are a standard tool for evaluating related heterocyclic compounds. nih.gov These simulations can reveal how the molecule behaves in an aqueous environment and how its conformation adapts upon binding to a protein. Such studies on related pyrazolopyrimidine derivatives have been used to assess the stability of the binding pose predicted by docking and to understand how the flexibility of both the ligand and the protein's active site contribute to the binding event. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate relative binding free energies between a series of closely related ligands. No specific FEP analysis for this compound or its direct derivatives has been reported in the available scientific literature. This technique is computationally intensive but provides highly accurate predictions of binding affinity changes resulting from small chemical modifications, making it a valuable tool in the lead optimization phase of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. ej-chem.org

While no QSAR studies have been published specifically for this compound, a relevant study was conducted on a series of related pyrazolo[4,3-c]quinoline derivatives to analyze their anti-inflammatory activity. tandfonline.com In this research, QSAR analysis was employed to identify the key structural features that determine the inhibitory effects on nitric oxide (NO) production. tandfonline.com Such models help in understanding which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are critical for the desired biological activity, thereby guiding the design of new, more potent analogues.

Table 3: Example of Descriptors Used in a QSAR Study of a Related Scaffold Note: This table is based on a QSAR study of pyrazolo[4,3-c]quinoline derivatives, not this compound.

Descriptor TypeExample DescriptorSignificance in Model
ElectronicDipole MomentCorrelated with inhibitor potency
TopologicalWiener IndexReflects molecular branching
StericMolar RefractivityRelates to molecular volume and polarizability

In Silico ADMET and Drug-Likeness Studies for Scaffold Exploration

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness evaluation, is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. tandfonline.comnih.gov

For scaffolds related to this compound, such as other pyrazolopyridines and pyrido[2,3-d]pyrimidines, in silico ADMET studies are commonly performed. tandfonline.comnih.gov These studies often assess properties based on established rules like Lipinski's Rule of Five, which predicts oral bioavailability. Parameters such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area are calculated. For example, studies on various pyridine and pyrimidine derivatives have shown that these scaffolds can be modified to achieve good predicted oral absorption and bioavailability. nih.govfrontiersin.org Computational tools are also used to predict potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes or poor blood-brain barrier penetration. rsc.org

Table 4: Predicted Drug-Likeness and ADMET Properties for Representative Pyrazolopyridine Scaffolds Note: The values in this table are illustrative of typical predictions for the general pyrazolopyridine class and not specific to this compound.

PropertyPredicted Value/OutcomeImplication
Molecular Weight< 500 g/molFavorable for oral absorption (Lipinski's Rule)
LogP1-3Optimal lipophilicity for cell permeability
Hydrogen Bond Donors< 5Favorable for oral absorption (Lipinski's Rule)
Hydrogen Bond Acceptors< 10Favorable for oral absorption (Lipinski's Rule)
Gastrointestinal AbsorptionHighGood potential for oral administration
BBB PermeabilityLow/NoneReduced risk of CNS side effects

Prediction of Pharmacokinetic Properties

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico ADME predictions are now routinely employed to filter compound libraries and prioritize molecules with favorable pharmacokinetic characteristics, thus reducing the likelihood of late-stage failures in drug development. researchgate.netmdpi.com For the this compound scaffold, various computational models can be used to estimate key ADME parameters.

Detailed research findings from computational studies on related pyrazole derivatives indicate that these molecules can be effectively evaluated for their ADME properties using web-based tools such as SwissADME and pkCSM. nih.govmdpi.com These platforms utilize algorithms to predict a range of properties. For instance, gastrointestinal (GI) absorption is often predicted based on a molecule's physicochemical properties, while the ability to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. Metabolism is another key aspect, with predictions often focusing on the potential for a compound to inhibit major cytochrome P450 (CYP) enzymes, which can help in anticipating drug-drug interactions. nih.gov

Below is an interactive data table showcasing representative predicted pharmacokinetic properties for compounds based on the this compound scaffold, derived from computational analyses of analogous structures.

Disclaimer: The data presented in this table are representative values for pyrazolopyridine derivatives based on published in silico studies and are intended to be illustrative for the this compound scaffold.

Drug-Likeness and Lead Optimization Guided by Computational Data

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. drugbank.com This rule establishes a set of simple physicochemical parameters that are commonly observed in orally active drugs. drugbank.comresearchgate.net For a compound to be considered drug-like according to this rule, it should generally not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com

Computational tools can rapidly calculate these properties for this compound and its derivatives, providing immediate feedback for lead optimization. nih.gov For example, if a derivative is found to have a high logP, medicinal chemists can be guided to introduce more polar functional groups to improve its solubility and pharmacokinetic profile. The analysis of structure-activity relationships (SAR) is greatly enhanced by these computational predictions, allowing for a more rational design of subsequent generations of compounds. nih.gov

The following interactive data table presents the calculated drug-likeness properties for a close isomer, 1H-Pyrazolo[4,3-c]pyridin-3-amine, which serves as a good proxy for the target compound.

Note: The data in this table is based on the properties of 1H-Pyrazolo[4,3-c]pyridin-3-amine as a close structural analog. nih.gov

The computational evaluation of these parameters is a cornerstone of modern medicinal chemistry, enabling the efficient design of new molecules with a higher probability of success in the lengthy and costly process of drug development.

Spectroscopic and Structural Characterization of 1h Pyrazolo 4,3 C Pyridin 4 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural analysis of pyrazolopyridine systems. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, chemists can confirm the identity, purity, and detailed structural features of synthesized compounds.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 1H-Pyrazolo[4,3-C]pyridin-4-amine, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as the amine protons.

The aromatic region would typically display signals for H-3, H-5, and H-7. The chemical shifts of these protons are influenced by the electronic effects of the fused pyrazole ring and the amino group. The H-3 proton of the pyrazole ring is expected to appear as a singlet. The protons on the pyridine ring, H-5 and H-7, would likely appear as doublets due to coupling with each other. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The NH proton of the pyrazole ring also gives rise to a signal, which can be broad.

In a study on the synthesis of pyrazolo[3,4-c]pyridine derivatives, detailed ¹H NMR data was reported for analogues, providing insight into the typical chemical shifts. For instance, in 4-[2'-(Oxan-2''-yl)-2H-pyrazolo[3,4-c]pyridin-5'-yl]morpholine, the pyrazolopyridine core protons H-7', H-3', and H-4' were observed at δ 9.05, 7.99, and 6.58 ppm, respectively. rsc.org For comparison, the protons of the parent 4-aminopyridine (B3432731) show signals at δ 7.99 (H-2,6) and 6.48 (H-3,5) ppm in DMSO-d₆. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 1H-Pyrazolo[4,3-c]pyridine Analogues Data for the target compound this compound is not readily available in the cited literature. The table presents data for representative analogues.

Compound H-3 H-5 H-7 Other Protons Solvent Reference
4-[2'-(Oxan-2''-yl)-2H-pyrazolo[3,4-c]pyridin-5'-yl]morpholine 7.99 (d) - 9.05 (t) 6.58 (d, H-4'); Morpholine: 3.91-3.87, 3.40-3.35; THP: 5.66, 4.13-4.07, 3.77, 2.20, 2.07-2.01, 1.79-1.63 CDCl₃ rsc.org
4-Aminopyridine - 6.48 - 7.99 (H-2,6); 6.03 (NH₂) DMSO-d₆ chemicalbook.com

| Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 8.11 (s) | - | 9.10 (d) | 7.96–7.85 (m, 2H), 7.76–7.69 (m, 2H), 4.61 (q, 2H), 1.50 (t, 3H) | CDCl₃ | nih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each of the six carbon atoms of the bicyclic core. The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of carbons bearing substituents or adjacent to heteroatoms.

The application of two-dimensional techniques like HMQC and HMBC is crucial for the unambiguous assignment of all carbon signals in pyrazolopyrimidine and pyrazolopyridine systems. researchgate.netnih.govcore.ac.uk For the analogue 4-[2'-(Oxan-2''-yl)-2H-pyrazolo[3,4-c]pyridin-5'-yl]morpholine, the carbon signals for the pyrazolopyridine core were assigned as follows: C-5' (154.1 ppm), C-7' (143.3 ppm), C-7'a (142.7 ppm), C-3'a (126.1 ppm), C-3' (119.3 ppm), and C-4' (91.8 ppm). rsc.org

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Pyrazolo[4,3-c]pyridine Analogues Data for the target compound this compound is not readily available in the cited literature. The table presents data for representative analogues.

Compound C-3 C-3a C-4 C-5 C-7 C-7a Solvent Reference
4-[2'-(Oxan-2''-yl)-2H-pyrazolo[3,4-c]pyridin-5'-yl]morpholine 119.3 (C-3') 126.1 91.8 (C-4') 154.1 (C-5') 143.3 (C-7') 142.7 CDCl₃ rsc.org
Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 142.4 - 127.7 116.8 (q) 145.3 (q) - CDCl₃ nih.gov

| 4-Aminopyridine | - | - | - | 150.3 (C-3,5) | - | 155.6 (C-2,6) | - | chemscene.com |

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic structure at nitrogen atoms. researchgate.net Although it suffers from low natural abundance (0.37%), it provides invaluable information, especially for nitrogen-rich heterocycles like pyrazolopyridines. The chemical shifts of the four nitrogen atoms in this compound (N-1, N-2, N-6, and the amino N) would be characteristic of their specific chemical environment (e.g., pyrrole-type vs. pyridine-type).

¹⁵N chemical shifts are particularly useful for studying tautomeric equilibria, as the shift values can differ significantly between tautomers. researchgate.net For substituted pyridine N-oxides, the ¹⁵N chemical shift of the ring nitrogen varies from approximately -75 to -127 ppm, while the amino nitrogen signal appears between -298 and -319 ppm, relative to nitromethane. scispace.com These ranges provide a useful reference for what might be expected for aminopyrazolopyridines. The ¹⁵N chemical shifts of pyridine itself and various aminopyridines have also been reported, showing distinct values for the pyridine ring nitrogen and the exocyclic amino group. researchgate.netscience-and-fun.de

Table 3: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for Pyridine Analogues Specific ¹⁵N NMR data for this compound is not available in the searched literature. The table shows data for related nitrogen heterocycles to illustrate typical shift ranges.

Compound Ring N Amino N Nitro N Solvent Reference
2-Aminopyridine N-oxide -119.4 -315.8 - - scispace.com
2-Amino-5-nitropyridine N-oxide -124.9 -297.9 -19.2 - scispace.com
4-Aminopyridine N-oxide -101.2 -318.9 - - scispace.com
Pyridine -60 - - CDCl₃/DMSO-d₆ researchgate.net

| 2-Aminopyridine | -93 | -302 | - | CDCl₃/DMSO-d₆ | researchgate.net |

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an essential characterization tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Its large chemical shift range makes it very sensitive to changes in the electronic environment. mdpi.comthermofisher.com This technique is instrumental in confirming the successful incorporation of fluorine atoms or fluorine-containing groups (like -CF₃) onto the pyrazolopyridine scaffold.

Studies on fluorinated indazole derivatives have shown that the anisochrony of fluorine atoms in a CHF₂ group can be observed and analyzed. For example, in a (4S,7R)-campho[2,3-c]pyrazole derivative, the two fluorine atoms of a CHF₂ group attached to the pyrazole nitrogen showed distinct signals at -89.16 ppm and -91.64 ppm, with a large geminal coupling constant (²JFF) of 226.6 Hz. nih.gov In another study on pyrazolo[4,3-b]pyridines, a trifluoromethyl group at position 6 resulted in a quartet in the ¹³C NMR spectrum with a ¹JCF of 272 Hz. nih.gov This demonstrates the utility of observing both direct ¹⁹F signals and its coupling to other nuclei.

Table 4: ¹⁹F NMR Data for Fluorinated Heterocyclic Analogues Specific ¹⁹F NMR data for fluorinated this compound is not available in the searched literature. The table presents data for representative fluorinated analogues.

Compound Chemical Shift (δ, ppm) Coupling Constants (Hz) Solvent Reference
N-CHF₂-campho[2,3-c]pyrazole (Isomer 1) -89.16, -91.64 ²JFF = 226.6, ²JHF = 60.6, 59.4 CDCl₃ nih.gov

| N-CHF₂-campho[2,3-c]pyrazole (Isomer 2) | -90.80, -92.05 | ²JFF = 225.4, ²JHF = 61.3, 60.7 | CDCl₃ | nih.gov |

³¹P NMR spectroscopy is exclusively used for the characterization of organophosphorus analogues of this compound, such as those containing phosphonate (B1237965) or phosphoramidate (B1195095) groups. The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it a convenient nucleus for NMR studies. The chemical shift of the phosphorus atom is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it.

In a study of pyridoxal (B1214274) and pyridoxamine (B1203002) phosphates, the ³¹P NMR signal was shown to be a powerful probe of the phosphate (B84403) group's ionization state and its interaction with proteins. The ³¹P resonance of free pyridoxamine phosphate is coupled to the adjacent methylene (B1212753) protons with a JHP of 6.0 Hz. nih.gov While not pyrazolopyridine derivatives, these findings illustrate the type of information that can be gleaned from ³¹P NMR. For example, one could expect to see ³JPH couplings between the phosphorus atom and protons on the pyrazolopyridine ring in appropriately substituted analogues, which would be invaluable for confirming the point of attachment.

Two-dimensional (2D) NMR techniques are critical for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra for complex molecules like substituted pyrazolopyridines. researchgate.netic.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. It is used to map out the proton connectivity within the pyridine and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is the most reliable method for assigning carbon signals based on the assignment of their attached protons. spectrabase.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). This is arguably the most powerful 2D NMR technique for structural elucidation of heterocycles, as it allows for the connection of different spin systems and the placement of quaternary carbons and substituents. For this compound, key HMBC correlations would be expected between the pyrazole NH proton and carbons C-3, C-3a, and C-7a, and between the pyridine ring protons and the carbons of the fused pyrazole ring, which would definitively confirm the [4,3-c] ring fusion. The analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines demonstrated that the application of HMQC and HMBC allowed for the complete assignment of all proton and carbon signals. researchgate.netnih.govcore.ac.uk

Correlation with DFT-Calculated Values for Tautomer Identification

The existence of tautomeric forms is a characteristic feature of many heterocyclic compounds, including pyrazolopyridines. researchgate.net Distinguishing between these closely related isomers can be challenging, and the correlation of experimental spectroscopic data with theoretical calculations from Density Functional Theory (DFT) has emerged as a powerful tool for unambiguous tautomer identification.

For instance, in the study of related pyrazole derivatives, DFT calculations have been successfully employed to predict the vibrational frequencies of different tautomers. By comparing the theoretically calculated infrared (IR) and Raman spectra with the experimentally obtained spectra, a definitive assignment of the predominant tautomeric form in the solid state or in solution can be achieved. This approach relies on the principle that different tautomers, while having the same molecular formula, possess distinct structural and electronic properties that result in unique vibrational modes. The accuracy of the predicted frequencies is often enhanced by using appropriate basis sets and scaling factors to account for anharmonicity and other computational approximations.

In a study on the analogue 4-amino pyrazolo(3,4-d)pyrimidine, vibrational frequencies were determined experimentally and compared with those calculated using ab initio Hartree-Fock (HF) and standard B3LYP methods. nih.gov This comparison facilitated a complete vibrational assignment and analysis of the fundamental modes of the compound. nih.gov

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C6H6N4), the calculated monoisotopic mass is 134.059246208 Da. nih.gov Experimental HRMS data for this compound would be expected to yield a mass-to-charge ratio (m/z) value very close to this theoretical value, confirming its elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass. This level of precision is crucial in the characterization of novel compounds and in the verification of synthetic products.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules, such as the amine-substituted pyrazolopyridines. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]+ or other adducts. This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures.

The predicted ESI-MS adducts for a related compound, 1H-pyrazolo[4,3-c]pyridin-3-amine, provide insight into what might be expected for the 4-amine isomer. uni.lu These predictions include the formation of [M+H]+, [M+Na]+, and other common adducts, each with a specific m/z ratio that can be used to confirm the molecular weight of the analyte. uni.luuni.lu ESI-MS is also valuable for studying non-covalent interactions and for the analysis of biological samples. The applicability of ESI-MS can sometimes be influenced by the complexity and composition of the sample mixture. nih.gov

Analysis of Fragmentation Patterns for Structural Elucidation

The fragmentation patterns observed in mass spectrometry provide a "fingerprint" of a molecule's structure. In electron ionization (EI) mass spectrometry, the high-energy electrons cause extensive fragmentation, yielding a wealth of structural information. For amine-containing compounds, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, nitrogen-containing cation. libretexts.org

For this compound, the fragmentation pattern would be influenced by the fused ring system and the amino substituent. Analysis of the mass spectra of related pyrazolopyrimidine analogues, such as 1H-pyrazolo[3,4-d]pyrimidin-4-amine, reveals characteristic peaks that can be assigned to specific fragment ions. nih.gov For example, the mass spectrum of this analogue shows a prominent molecular ion peak and other significant peaks corresponding to the loss of small neutral molecules or radicals. nih.gov By carefully analyzing these fragmentation pathways, the connectivity of the atoms within the molecule can be deduced, providing crucial evidence for its structural assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound and its analogues is characterized by absorption bands corresponding to the various vibrational modes of their functional groups. A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules). msu.edu These vibrations include stretching and bending modes. msu.edu

Key vibrational bands expected in the IR spectrum of this compound include:

N-H stretching: The amino group (NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1. The N-H bond of the pyrazole ring will also show a stretching vibration in this region.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm-1.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused pyrazolopyridine ring system will appear in the 1400-1650 cm-1 region.

N-H bending: The bending vibration of the amino group (scissoring) typically occurs around 1600 cm-1.

Fingerprint Region: The region below 1500 cm-1, known as the fingerprint region, contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, allowing for its definitive identification when compared to a reference spectrum.

A detailed vibrational analysis, often aided by computational methods like DFT, allows for the assignment of each absorption band to a specific vibrational mode, providing a comprehensive understanding of the molecular structure. nih.gov

X-ray Crystallography and Diffraction Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique has been applied to several derivatives of the pyrazolopyridine scaffold, offering valuable information on their solid-state structures.

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazolo[4,3-b]pyridine derivatives provides significant insights into the structural characteristics of this class of compounds. For instance, the crystal structures of ethyl 1-(2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate and ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate have been determined by X-ray diffraction analysis. nih.gov These studies confirm the planar nature of the pyrazolopyridine core and provide precise bond lengths and angles, which are crucial for understanding the electronic distribution within the molecule.

In a study of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, the crystal structure of a complex between the Trypanosoma brucei PEX14 protein and a pyrazolo[4,3-c]pyridine-based inhibitor was determined. acs.org This analysis revealed the binding mode of the inhibitor, highlighting key interactions between the pyrazolo[4,3-c]pyridine scaffold and the protein's active site. The docking studies suggested that the pyrazolo[4,3-c]pyridine core forms favorable π–π stacking interactions with phenylalanine residues of the protein. acs.org

The crystallographic data for such analogues is essential for establishing the absolute structure and stereochemistry of chiral derivatives, which is often a critical aspect in the development of biologically active compounds.

Table 1: Selected Crystallographic Data for a Pyrazolo[4,3-b]pyridine Derivative

Parameter Value
Compound Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Crystal System Not specified
Space Group Not specified
a (Å) Not specified
b (Å) Not specified
c (Å) Not specified
α (°) Not specified
β (°) Not specified
γ (°) Not specified

Note: Specific unit cell parameters were not provided in the search result abstracts.

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions, which dictate the material's physical properties. In the crystal structures of pyrazolo[4,3-c]pyridine analogues, hydrogen bonding and π–π stacking are prominent interactions.

For example, in the crystal structure of a pyrazolo[4,3-c]pyridine derivative complexed with TbPEX14, the central scaffold of the molecule is positioned to form π–π stacking interactions with the aromatic rings of Phe17 and Phe34 residues within the protein. acs.org This type of interaction is a common feature in the crystal packing of aromatic heterocyclic compounds and plays a significant role in stabilizing the crystal lattice.

In related heterocyclic systems, such as N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate, crystal packing is influenced by a network of hydrogen bonds and π–π stacking interactions. researchgate.net Specifically, pairs of weak C—H⋯O hydrogen bonds and C—H⋯N interactions form ribbons, which are further connected by π–π stacking to create a layered structure. researchgate.net The analysis of these non-covalent interactions is crucial for understanding the solid-state behavior and for the rational design of new materials with desired properties. A Hirshfeld surface analysis of a thiazolopyrimidine derivative, a related heterocyclic system, indicated that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most significant contributors to the crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of the isomeric compound 1H-pyrazolo[3,4-d]pyrimidin-4-amine is available and shows distinct absorption bands. spectrabase.com The study of these spectra helps in understanding the influence of the nitrogen atom's position and the substituent effects on the electronic transitions of the pyrazolopyridine core.

Table 2: UV-Vis Absorption Data for Pyrazolopyridine Analogues

Compound λmax (nm) Solvent
4-(6-methyl-1-(1-pyrenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)-N,N-dimethylaniline 364 Not Specified
4-(9-anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine 350, 368, 388 Not Specified
1H-Pyrazolo[3,4-d]pyrimidin-4-amine Not Specified Not Specified

Note: Specific λmax values for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine were not detailed in the search result abstracts, but its spectrum is available on SpectraBase. spectrabase.com

Structure Activity Relationship Sar Studies and Molecular Basis of Action

Comprehensive SAR Analysis of 1H-Pyrazolo[4,3-C]pyridin-4-amine Derivatives

SAR analysis of this compound derivatives has revealed that the biological activity is highly dependent on the nature and position of various substituents. These studies have systematically explored the impact of modifying different parts of the molecule to optimize its interaction with biological targets.

The introduction of different functional groups at various positions on the pyrazolopyridine core has profound effects on the compound's potency and selectivity.

The specific placement of substituents on the 1H-pyrazolo[4,3-c]pyridine ring system is a critical determinant of biological activity.

N1 Position: The N1 position of the pyrazole (B372694) ring is a key point for modification. In the context of PEX14-PEX5 protein-protein interaction (PPI) inhibitors, derivatization at this position has been explored. For instance, linking different substituents through this nitrogen has been a strategy in designing trypanocidal agents. acs.org

C3 Position: The C3 position of the pyrazole ring is another crucial site for substitution. In a series of pyrazolo[3,4-b]pyridine derivatives developed as DHFR inhibitors, modifications at the C3 position were found to be significant for antimicrobial activity. ekb.eg For example, the introduction of an amino group at C3 yielded key intermediates for further derivatization. ekb.eg

C4 Position: The C4 position on the pyridine (B92270) ring, which bears the essential amine group in the parent compound, is critical. In some related pyrazolopyridine scaffolds, substitution at this position can dramatically alter activity. For instance, in pyrazolo[3,4-b]pyridines, replacing the amine with other groups or introducing substituents on the amine itself is a common strategy to modulate activity. nih.gov

C5 and C6 Positions: The C5 and C6 positions on the pyridine ring also offer opportunities for modification. In the development of dual FLT3/CDK4 inhibitors based on a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine scaffold, the substituent at the C6 position was a defining feature for the dual inhibitory activity. nih.gov

Table 1: Impact of Substituent Position on Biological Activity

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents play a vital role in determining the biological activity of this compound derivatives.

Steric Effects: The size and bulkiness of substituents can dictate how a molecule fits into the binding pocket of a biological target. Large, bulky groups can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. For example, in the optimization of pyrazolo[3,4-d]pyrimidine-based inhibitors, the introduction of a neopentyl group (a bulky alkyl group) led to a loss of activity, while a smaller cyclopropyl (B3062369) group maintained potency. researchgate.net Conversely, for some pyridine derivatives, the presence of bulky groups was found to decrease antiproliferative activity.

A pharmacophore model for a class of compounds defines the essential structural features required for biological activity. For this compound derivatives, the core pyrazolopyridine ring often serves as a central scaffold that correctly orients the key interacting groups. The amino group at the C4 position is typically a crucial hydrogen bond donor or acceptor.

Derivatization strategies are then employed to enhance potency based on the elucidated pharmacophore. This involves adding or modifying substituents to improve interactions with the target, enhance pharmacokinetic properties, or increase selectivity. For example, in the development of PEX14-PEX5 PPI inhibitors, a pyrazolo[4,3-c]pyridine derivative was identified as a hit, and subsequent derivatization by merging features from two different active ligands led to a hybrid molecule with superior activity. acs.org

Both ligand-based and structure-based design approaches have been instrumental in the development of potent this compound derivatives.

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based design methods are employed. This involves analyzing a set of known active and inactive molecules to build a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. This approach was utilized in the initial stages of discovering TBK1 inhibitors, where a pharmacophore was hypothesized based on existing inhibitors. nih.gov

Structure-Based Design: When the crystal structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. This approach allows for the rational design of inhibitors that can fit optimally into the active site of the target. For example, SBDD was used to develop potent macrocyclic inhibitors of Factor XIa, where X-ray crystal structures of ligands bound to the protein guided the optimization of the inhibitors. Similarly, in the discovery of PEX14–PEX5 PPI inhibitors, a homology model of the target protein was used for in silico screening, which led to the identification of the initial pyrazolo[4,3-c]pyridine hit. acs.org

Impact of Substituent Variation on Biological Activity

Molecular Interactions with Biological Targets

The biological activity of this compound and its derivatives is a direct result of their specific molecular interactions with their biological targets. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Hydrogen Bonding: The nitrogen atoms of the pyrazolopyridine core and the exocyclic amino group are key hydrogen bond donors and acceptors. For example, in the binding of pyrazolo[3,4-b]pyridine derivatives to dihydrofolate reductase (DHFR), molecular docking studies revealed crucial hydrogen bond interactions within the active site of the enzyme. ekb.eg Similarly, for TBK1 inhibitors, a hydrogen bond between the indole (B1671886) part of a ligand and the amino acid Asp157 was identified as important for activity. nih.gov

Hydrophobic Interactions: Aromatic rings and alkyl substituents on the pyrazolopyridine scaffold often engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein. In the case of PEX14-PEX5 PPI inhibitors, the phenyl and indole moieties of the initial hit were proposed to occupy hydrophobic pockets on the surface of TbPEX14. acs.org

Table 2: Summary of Molecular Interactions

Kinase Enzyme Inhibition Mechanisms

Derivatives of the pyrazolopyridine core are well-documented as kinase inhibitors, a class of molecules that has revolutionized targeted cancer therapy. nih.gov The primary mechanism for many of these inhibitors is competitive binding at the ATP-binding site of the kinase.

The general structure of pyrazolopyridines, including the 1H-pyrazolo[4,3-c]pyridine isomer, mimics the adenine (B156593) moiety of ATP. nih.gov This structural similarity allows them to fit into the ATP pocket on the kinase, forming key hydrogen bonds and other interactions that prevent the natural substrate, ATP, from binding. nih.govnih.gov This blockade of ATP binding effectively shuts down the kinase's catalytic activity, which is to transfer a phosphate (B84403) group from ATP to a substrate protein, thereby halting the downstream signaling cascade. nih.govresearchgate.net

Research has identified several specific kinases that are potently inhibited by derivatives of the pyrazolopyridine scaffold.

MAPK Signaling Proteins (ERK): The ERK/MAPK pathway is a critical regulator of cellular processes, and its overactivation is common in many cancers. researchgate.netnih.gov 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been developed as highly potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). nih.gov These compounds were designed to exploit specific hydrogen bond interactions within the ERK binding pocket. researchgate.netnih.gov

Cyclin-Dependent Kinases (CDKs): 1H-Pyrazolo[3,4-b]pyridine derivatives have been shown to be potent and selective inhibitors of CDK1 and CDK2. nih.gov X-ray crystallography has confirmed that these compounds occupy the ATP purine (B94841) binding site, forming crucial hydrogen bonds with the protein backbone, which leads to cell cycle arrest and apoptosis. nih.gov

DYRK1A/1B: 1H-Pyrazolo[3,4-b]pyridine derivatives have also been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/1B). researchgate.net Certain 3,5-diaryl substituted compounds in this series show excellent inhibitory activity at the nanomolar level. researchgate.net

c-Met: 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivatives have been developed as inhibitors of the c-Met kinase. nih.gov Molecular docking studies indicate these compounds adopt a U-shaped conformation in the binding site, maintaining key hydrogen bonds and making favorable contacts with specific amino acid residues like Met1211. nih.gov

While many pyrazolopyridine derivatives act as direct kinase inhibitors, others function as allosteric modulators of receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its natural ligand.

Specifically, derivatives of the related pyrazolo[4,3-b]pyridine scaffold have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov One such compound, VU0418506, emerged from the optimization of a picolinamide (B142947) core, leading to the novel pyrazolo[4,3-b]pyridine head group. nih.gov This highlights the versatility of the pyrazolopyridine framework in targeting different classes of proteins through varied mechanisms. Similarly, N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines have been identified as negative allosteric modulators (NAMs) of mGlu1/5 receptors. nih.gov

Interaction with Other Enzymes

The therapeutic potential of 1H-pyrazolo[4,3-c]pyridine derivatives extends beyond kinase inhibition to the modulation of other critical enzymes.

Carbonic Anhydrase: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govnih.gov These enzymes are involved in numerous physiological and pathological processes, and their inhibition is a target for treating conditions like glaucoma and cancer. mdpi.comsemanticscholar.org Several synthesized compounds showed potent inhibition, with some derivatives being more effective than the standard reference drug Acetazolamide against specific isoforms. nih.govnih.gov

Pantothenate Synthetase: In the search for new antibacterial agents, 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). nih.gov This enzyme is crucial for the biosynthesis of coenzyme A in bacteria. One derivative, in particular, showed significant inhibitory activity against the MTB PS enzyme and the growth of MTB itself, while being non-cytotoxic. nih.gov

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): The related pyrazolo pyrimidine (B1678525) scaffold has been studied in the context of human HGPRT, an enzyme involved in purine metabolism. nih.gov While not a direct study of this compound, this research shows that pyrazole-containing heterocyclic compounds can interact with the active sites of enzymes in the purine synthesis pathway. nih.govnih.gov

Protein-Protein Interaction (PPI) Modulation (e.g., PEX14-PEX5)

A novel therapeutic strategy involves the disruption of protein-protein interactions (PPIs) that are essential for pathogen survival. Derivatives of 1H-pyrazolo[4,3-c]pyridine have emerged as the first small-molecule inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites. acs.orgnih.gov

This interaction is vital for the import of proteins into glycosomes, which are organelles critical for the parasite's metabolism. acs.orguni-hannover.de By inhibiting the PEX14-PEX5 complex, these compounds disrupt the localization of essential glycosomal enzymes, leading to the parasite's death. nih.govuni-hannover.de The development of these inhibitors was guided by structure-based drug design, utilizing X-ray crystallography and molecular docking to optimize the compound's fit into the PPI interface. acs.orgcnr.it The central pyrazolo[4,3-c]pyridine scaffold forms favorable π-π stacking interactions with key phenylalanine residues at the interface. cnr.it

Modulation of Cellular Pathways

The interaction of 1H-pyrazolo[4,3-c]pyridine derivatives at the molecular level translates into the modulation of broader cellular pathways, often leading to anti-cancer or anti-parasitic effects.

Cell Growth and Survival Signaling: As inhibitors of kinases like ERK, these compounds directly interfere with the MAPK/ERK signaling pathway. researchgate.netnih.gov This pathway is a central regulator of cell proliferation, survival, and differentiation. researchgate.net By blocking ERK activity, pyrazolo[4,3-c]pyridine derivatives can halt uncontrolled cell growth, a hallmark of cancer. nih.gov

Apoptosis Induction via Caspase Cascades: Inhibition of critical survival pathways, such as those regulated by CDKs or ERK, can trigger programmed cell death, or apoptosis. Derivatives of the related 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold have been shown to induce apoptosis in colon cancer cells. tandfonline.com This process involves the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. tandfonline.com Similarly, CDK inhibitors with a 1H-pyrazolo[3,4-b]pyridine core can induce apoptosis in cancer cells. nih.gov

Mechanism of Action Elucidation at the Molecular Level

The mechanism of action for compounds based on the 1H-pyrazolo[4,3-c]pyridine core is diverse and target-dependent, a testament to the scaffold's chemical versatility. At the molecular level, these compounds primarily function by inserting themselves into specific binding pockets of target proteins, thereby disrupting their normal function.

For kinase inhibition , the pyrazolopyridine nucleus acts as an ATP mimetic. It occupies the ATP-binding cleft, a highly conserved region in kinases. The precise orientation and binding affinity are determined by the substituents on the core scaffold, which form specific hydrogen bonds and van der Waals interactions with amino acid residues in the pocket, such as those in the hinge region. nih.govnih.gov This competitive inhibition prevents the phosphorylation of downstream substrates, effectively shutting down proliferative and survival signals. nih.gov

In the case of protein-protein interaction modulation , such as the PEX14-PEX5 interface, the pyrazolo[4,3-c]pyridine scaffold provides a rigid core that positions aromatic substituents to mimic key amino acid residues (like tryptophan and phenylalanine) of the native binding partner. cnr.itresearchgate.net This mimicry allows the compound to occupy "hot spots" at the PPI interface, physically blocking the two proteins from associating and disrupting a critical metabolic process for the Trypanosoma parasite. acs.orgnih.govuni-hannover.de

For other enzyme targets like carbonic anhydrase, the mechanism involves the sulfonamide group, a common zinc-binding group for this class of enzymes, appended to the pyrazolo[4,3-c]pyridine core. nih.govnih.gov The core scaffold helps to position the sulfonamide for optimal interaction with the zinc ion in the active site while also making additional contacts with surrounding amino acids, which contributes to isoform selectivity. nih.gov

Ultimately, these molecular interactions—be it competitive inhibition, disruption of protein complexes, or allosteric modulation—trigger a cascade of cellular events. These can include the arrest of the cell cycle, induction of apoptosis, or the failure of essential metabolic pathways, culminating in the observed therapeutic effect, such as anti-cancer or trypanocidal activity. nih.govacs.org

Interactive Data Tables

Table 1: Kinase Inhibition by Pyrazolopyridine Derivatives

Pyrazolopyridine ScaffoldKinase TargetMechanismReference
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureaERK (MAPK)ATP-Competitive Inhibition nih.gov
1H-Pyrazolo[3,4-b]pyridineCDK1/CDK2ATP-Competitive Inhibition nih.gov
1H-Pyrazolo[3,4-b]pyridineDYRK1A/1BEnzymatic Inhibition researchgate.net
1-Sulfonyl-pyrazolo[4,3-b]pyridinec-MetATP-Competitive Inhibition nih.gov

Table 2: Interaction with Other Enzymes and Receptors

Pyrazolopyridine ScaffoldTargetMode of ActionReference
Pyrazolo[4,3-c]pyridine sulfonamideCarbonic Anhydrase (hCA I, II, IX, XII)Enzyme Inhibition nih.govnih.gov
3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineM. tuberculosis Pantothenate SynthetaseEnzyme Inhibition nih.gov
Pyrazolo[4,3-b]pyridinemGlu4 ReceptorPositive Allosteric Modulation nih.gov
1H-Pyrazolo[4,3-c]pyridinePEX14-PEX5 InterfaceProtein-Protein Interaction Inhibition acs.orgnih.gov

Biochemical and Biophysical Studies for Target Validation

Biochemical and biophysical assays have been instrumental in validating the molecular targets of this compound derivatives. These studies often involve assessing the direct interaction of the compounds with purified enzymes or proteins to determine their inhibitory potential and binding kinetics.

One of the primary applications of these compounds is as kinase inhibitors. google.com For instance, derivatives of the this compound scaffold have been identified as potent inhibitors of the Rearranged during Transfection (RET) kinase. google.com RET is a receptor tyrosine kinase, and its aberrant activation is implicated in various cancers. google.com Biochemical enzyme assays are employed to quantify the inhibitory activity of these compounds against wild-type and mutant forms of RET kinase. google.com The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function, is a key parameter determined in these assays. google.com

Furthermore, biophysical techniques such as X-ray crystallography have provided atomic-level insights into the binding mode of related pyrazolopyridine inhibitors. For example, the crystal structure of a related inhibitor bound to its target kinase revealed specific hydrogen bond interactions between the aminopyridine moiety and key amino acid residues (such as Glu435 and Glu444) within the enzyme's active site. acs.org These interactions are critical for the high-potency inhibition observed. acs.org Such detailed structural information is invaluable for the rational design of new, more potent, and selective inhibitors. acs.org

The process of "target validation" involves confirming that a specific molecular target is critical for a disease process, and compounds that modulate this target are likely to have a therapeutic effect. google.comgoogle.com Biochemical assays showing potent inhibition of a disease-relevant enzyme by a this compound derivative contribute significantly to this validation process. google.com

Cellular Assay Systems for Mechanistic Insights (e.g., Enzyme Inhibition Assays, Cell-Based Phosphorylation Assays, Apoptosis Markers)

Cellular assays are essential for understanding how a compound affects biological processes within a living cell, providing a more physiologically relevant context than biochemical assays alone. For derivatives of this compound, a variety of cellular assay systems have been utilized to elucidate their mechanism of action.

Enzyme Inhibition in a Cellular Context:

Following initial biochemical validation, the inhibitory activity of these compounds is assessed in cell-based assays. For example, substituted pyrazolyl[4,3-c]pyridine compounds have been evaluated for their ability to inhibit RET kinase activity within cancer cell lines. google.com This is often measured by assessing the phosphorylation status of downstream signaling proteins. google.com.pggoogleapis.com

Cell-Based Phosphorylation Assays:

A key mechanism of kinase inhibitors is the suppression of phosphorylation cascades. Cell-based phosphorylation assays are used to determine if a compound can block the phosphorylation of a kinase's substrates within the cell. For example, the inhibition of RET kinase by this compound derivatives can be confirmed by observing a decrease in the phosphorylation of downstream signaling molecules. google.comgoogle.com.pggoogleapis.com Similarly, derivatives have been investigated as inhibitors of other kinases, such as those involved in the PI3K pathway, where inhibition of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) is a key readout. googleapis.com

Apoptosis Markers:

A desired outcome for many anti-cancer agents is the induction of apoptosis (programmed cell death) in tumor cells. Cellular assays are used to detect markers of apoptosis following treatment with a compound. The ability of certain kinase inhibitors, including those with a pyrazolopyridine core, to induce apoptosis has been demonstrated. google.comgoogleapis.com This can be assessed by measuring the activity of caspases, a family of proteases that are key executioners of apoptosis, or by observing other cellular changes associated with this process. ambeed.com

Other Cellular Mechanistic Assays:

Derivatives of this compound have also been investigated as inhibitors of inositol-requiring enzyme 1 (IRE1), a key component of the unfolded protein response (UPR). google.com Cellular assays, such as the XBP1 splicing assay, are used to measure the inhibition of IRE1's endonuclease activity. In this assay, the splicing of X-box binding protein 1 (XBP1) mRNA by IRE1 is monitored, often using a reporter system like nano-luciferase. google.com

The table below summarizes the types of cellular assays used to characterize derivatives of this compound and the insights gained.

Assay TypeTarget/Process InvestigatedKey Findings
Enzyme Inhibition RET KinaseDerivatives exhibit nanomolar potency against wild-type and mutant RET kinase. google.com
Cell-Based Phosphorylation RET Signaling PathwayInhibition of RET kinase leads to decreased phosphorylation of downstream targets. google.comgoogle.com.pggoogleapis.com
Apoptosis Induction Cancer Cell ViabilityCompounds can induce apoptosis in cancer cells. google.comgoogleapis.com
XBP1 Splicing Assay IRE1 Endonuclease ActivityDerivatives can inhibit the splicing of XBP1 mRNA, indicating IRE1 inhibition. google.com
Cell Viability/Proliferation Cancer Cell GrowthPotent inhibition of the proliferation of cancer cells harboring specific genetic alterations. google.comacs.org

These cellular assay systems are critical for bridging the gap between biochemical activity and potential therapeutic application, providing essential data on the mechanism of action of this compound derivatives in a biologically relevant setting. vwr.com

Preclinical Efficacy and Therapeutic Potential Mechanistic Focus

In Vitro Anti-Proliferative Activity in Cancer Cell Lines

The in vitro efficacy of pyrazolo[4,3-c]pyridine analogs and related pyrazolopyrimidine derivatives has been evaluated across a wide range of human cancer cell lines, revealing a broad spectrum of anti-proliferative activity.

Derivatives built on the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds have shown potent cytotoxic effects against numerous cancer cell lines. For instance, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant anti-proliferative activity against lung (A549) and colon (HCT-116) cancer cells, with one of the most promising compounds, 12b, exhibiting IC₅₀ values of 8.21 µM and 19.56 µM, respectively. nih.govsemanticscholar.org Another study on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgnih.govtriazine sulfonamides, referred to as MM-compounds, reported strong micromolar anti-proliferative activity in prostate cancer (PC-3) cells, with IC₅₀ values ranging from 0.06 to 0.17 µM. mdpi.com

Similarly, pyrazolo[4,3-e] nih.govsemanticscholar.orgnih.govtriazine and its tetrazolo-fused derivatives showed stronger cytotoxic activity than cisplatin (B142131) in both MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net The investigation of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives has led to the discovery of compounds with potent activity against triple-negative breast cancer (TNBC). nih.gov Furthermore, certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), effectively suppressing the proliferation of H2228 cells which harbor the EML4-ALK fusion gene. nih.gov A pyrazolo[3,4-d]pyrimidine derivative, compound 3, was particularly effective against the neuroblastoma cell line SH-SY5Y, with an IC₅₀ value of 0.12 µM. mdpi.com

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
1H-Pyrazolo[3,4-d]pyrimidine (Cmpd 12b)HCT-116Colon Carcinoma19.56 nih.govsemanticscholar.org
Pyrazolo[4,3-e]... (MM137)PC-3Prostate Cancer0.06 mdpi.com
Pyrazolo[4,3-e]... (MM-Cmpds)BxPC-3Pancreatic Cancer0.18–0.35 mdpi.com
Pyrazolo[3,4-d]pyrimidine (Cmpd 3)SH-SY5YNeuroblastoma0.12 mdpi.com
1H-Pyrazolo[3,4-d]pyrimidine (Cmpd 8)HCT-116Colon Carcinoma24.16 semanticscholar.org
1H-Pyrazolo[3,4-d]pyrimidine (Cmpd 10)HCT-116Colon Carcinoma18.78 semanticscholar.org
1H-Pyrazolo[3,4-d]pyrimidine (Cmpd 12a)HCT-116Colon Carcinoma23.33 semanticscholar.org

A crucial aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on pyrazolo-fused heterocyclic compounds have demonstrated this desirable characteristic. For example, the pyrazolo[3,4-d]pyrimidine derivative SI221 exerted a significant cytotoxic effect on glioblastoma cells but did not significantly affect primary human skin fibroblasts. nih.gov Similarly, a highly active 1H-pyrazolo[3,4-d]pyrimidine compound (12b) showed low toxicity against the normal human lung fibroblast cell line WI-38, with an IC₅₀ value of 39.15 μM, which is considerably higher than its effective concentrations against cancer cells. nih.gov

Derivatives of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines also showed potent in vitro anti-proliferative activity in the low micromolar range against cancer cells without affecting the proliferation of normal cells. nih.gov Research on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgnih.govtriazine sulfonamides (MM-compounds) and related structures confirmed their selective action, exhibiting weaker effects on normal breast cells (MCF-10A) compared to breast cancer cells (MCF-7 and MDA-MB-231). mdpi.comresearchgate.net This selectivity was also observed with pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors, which demonstrated limited toxicity in normal hepatocyte and prostate cells. researchgate.net Another compound, designated 3s, showed 20.45-fold higher selectivity for BEL-7402 liver cancer cells than for normal L02 liver cells. semanticscholar.org

Compound ClassCancer Cell Line(s)Normal Cell LineSelectivity FindingReference
Pyrazolo[3,4-d]pyrimidine (SI221)GlioblastomaHuman Skin FibroblastsSignificant cytotoxicity in cancer cells, not in normal cells. nih.gov
1H-Pyrazolo[3,4-d]pyrimidine (Cmpd 12b)A549, HCT-116WI-38 (Lung Fibroblast)Low toxicity against normal cells (IC₅₀ = 39.15 µM). nih.gov
1H-Pyrazolo[3,4-b]pyridinesVarious Cancer LinesNot specifiedDid not affect the proliferation of normal cells. nih.gov
Pyrazolo[4,3-e]... SulfonamidesMCF-7, MDA-MB-231MCF-10A (Breast)Exhibited weaker effect on normal breast cells. researchgate.net
Pyrazolo[3,4-d]pyrimidine-6-aminesPC3 (Prostate)Normal Prostate CellsLimited toxicity over normal prostate cells. researchgate.net

In Vivo Efficacy in Animal Models (Mechanistic Studies, not Clinical Trials)

The therapeutic potential of these compounds has been further substantiated through in vivo studies in various animal models, demonstrating tumor growth inhibition and providing insights into their mechanisms of action.

In vivo evaluations have confirmed the anti-tumor efficacy of this class of compounds. Potent analogues of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines were found to inhibit tumor growth in an orthotopic breast cancer mouse model without causing systemic toxicity. nih.gov Similarly, a Src inhibitor based on the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold showed potent anti-tumor activity in vivo against triple-negative breast cancer. nih.gov

Xenograft models have also been widely used to assess efficacy. The pyrazolo[3,4-d]pyrimidine derivative C6-unsubstituted compound 1 induced a 50% reduction in tumor volumes in treated mice. mdpi.com Mouse xenograft studies with PC3 prostate cancer cells showed that pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors significantly reduced tumor growth. researchgate.net Furthermore, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgnih.govtriazine sulfonamide known as MM129 has been shown to exhibit antitumor activity in a colon cancer xenograft mouse model. mdpi.com The efficacy of these compounds has also been demonstrated in an orthotopic mouse model of glioblastoma. unisi.it

Mechanistic studies in vivo often involve analyzing biomarkers to confirm the compound's mode of action. The antitumor activity of MM129 in colon cancer xenografts was associated with a decrease in the expression of serine/threonine-protein kinase AKT, cyclin-dependent kinase 2 (CDK2), and mammalian target of rapamycin (B549165) kinase (mTOR). mdpi.com In a separate study, the most active pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgnih.govtriazine sulphonamide derivative, compound 3b, was found to suppress NF-κB expression while promoting p53 and Bax, which are key regulators of apoptosis. researchgate.net The compound also inhibited mTOR, a central regulator of cell growth and proliferation. researchgate.net The anti-proliferative action of 1H-pyrazolo[3,4-b]pyridine derivatives in H2228 cells was shown to occur via blockade of the ALK signaling pathway. nih.gov

The development of the posterior lateral line (PLL) in zebrafish embryos is a well-established model for studying collective cell migration, a process that shares molecular parallels with cancer metastasis. nih.gov The migration of the PLL primordium is guided by chemokine signaling. nih.gov While direct studies linking 1H-Pyrazolo[4,3-C]pyridin-4-amine derivatives to this specific model are not detailed in the provided context, the known role of Src family kinases (SFKs) in cell migration makes this a relevant area of investigation. For instance, the pyrazolo[3,4-d]pyrimidine derivative SI221, a potent SFK inhibitor, was shown to reduce glioblastoma cell migration in vitro. nih.gov Given that Src is a key regulator of cell adhesion and motility, inhibitors based on the pyrazolo[4,3-c]pyridine scaffold could potentially disrupt neuromast migration in the zebrafish model, serving as a valuable in vivo assay for evaluating their anti-migratory and anti-metastatic potential.

Antimicrobial Activity Research (Preclinical)

The pyrazole (B372694) nucleus and its fused heterocyclic derivatives, such as pyrazolopyridines, are recognized for a wide spectrum of pharmacological activities, including significant antimicrobial properties. nih.gov These compounds are being explored as potential solutions to the growing challenge of antibiotic resistance. nih.gov

Preclinical studies have demonstrated the antibacterial potential of various pyrazolopyridine isomers and related structures against a panel of clinically relevant bacteria. While research specifically on this compound is limited, data on related compounds provide insight into the activity of this chemical class.

Derivatives of 1H-pyrazolo[4,3-c]quinolin-4(5H)-one, a related structure, have shown inhibitory effects against the growth of Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov Similarly, a series of pyrazolo[3,4-b]pyridines displayed moderate antibacterial activity against B. subtilis, S. aureus, E. coli, and Pseudomonas aeruginosa. beilstein-journals.org Some of these compounds were also found to have elevated activity against anaerobic bacteria but low activity against aerobic bacteria. nih.gov

The broader class of pyrazole derivatives has shown promise against resistant strains. For example, certain N-(trifluoromethylphenyl) derivatives are potent growth inhibitors of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/ml for Methicillin-Resistant Staphylococcus aureus (MRSA) strains. nih.gov Imidazo-pyridine substituted pyrazole derivatives have also been reported as potent broad-spectrum antibacterial agents, with activity against both Gram-positive and Gram-negative strains, including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov In one study, certain pyrazoline compounds reached MIC values as low as 4 µg/mL against drug-resistant Staphylococcus and Enterococcus species. nih.gov

Compound ClassBacterial StrainObserved ActivityReference
1-Benzoyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-onesEscherichia coli, Staphylococcus aureus, Bacillus subtilisActive nih.gov
Pyrazolo[3,4-b]pyridinesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate activity beilstein-journals.org
Pyrazolo[3,4-b]pyridine derivativesAnaerobic bacteriaElevated activity nih.gov
N-(trifluoromethylphenyl) pyrazole derivativesMRSAPotent growth inhibitors (MIC as low as 0.78 μg/ml) nih.gov
Imidazo-pyridine substituted pyrazolesE. coli, K. pneumoniae, P. aeruginosaPotent broad-spectrum activity nih.gov
Pyrazoline derivativesDrug-resistant Staphylococcus and EnterococcusSignificant potency (MIC of 4 µg/mL) nih.gov

The mechanisms underlying the antibacterial effects of pyrazolopyridines and related compounds are a subject of ongoing investigation. Research suggests that these compounds may interfere with essential bacterial processes.

One proposed mechanism for the related pyrazolo[3,4-d]pyrimidine class involves the inhibition of eukaryotic-like protein kinases (eSTK-PASTA) in bacteria. These enzymes are involved in signaling pathways that regulate cell wall stress. By inhibiting these kinases, the compounds may increase the bacteria's susceptibility to agents that target the cell wall.

Another potential mechanism involves the inhibition of Mur ligase enzymes, which are crucial for the biosynthesis of the bacterial cell wall peptidoglycan. nih.gov Specifically, the MurC enzyme, which is the third in the pathway, represents a potential target for pyrazolopyrimidine compounds. nih.gov

Furthermore, some pyrazole-containing antibiotics, such as ceftolozane, are known to have a zwitterionic structure that facilitates penetration of the outer membrane of Gram-negative bacteria, suggesting that membrane interaction could be a factor in the activity of some derivatives. nih.gov

Research into the activity of pyrazole-based compounds as carbonic anhydrase (CA) inhibitors has primarily focused on human isoforms, particularly those associated with cancer (hCA IX and XII) and other diseases. For instance, new sulfonamide derivatives of pyrazolo[4,3-e] nih.govtriazine were found to be active against tumor-associated hCA IX but ineffective against cytosolic hCA I and II. Similarly, a study on pyrazolo-1,2-benzothiazine acetamides assessed their potential against human CA isoforms I, II, IX, and XII, finding low to negligible inhibition. While these studies establish the evaluation of pyrazole derivatives against human CAs, specific data on the inhibition of carbonic anhydrase enzymes within microorganisms by this compound or its close analogs is not prominent in the reviewed preclinical literature.

Other Investigational Biological Activities (Preclinical)

Beyond antimicrobial effects, the pyrazolopyridine scaffold has been explored for its potential against parasites and inflammatory conditions.

Derivatives of pyrazolopyridine have demonstrated significant preclinical activity against protozoan parasites responsible for devastating diseases.

In the field of antileishmanial research, a series of pyrazolo(dihydro)pyridines were evaluated for their efficacy against visceral leishmaniasis. nih.gov Two compounds, 6d and 6j, showed better activity against intracellular Leishmania donovani amastigotes than the standard drug miltefosine. Further investigation revealed that compound 6j induces programmed cell death in the parasite through mechanisms that include loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov Other studies on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters also showed promising results against Leishmania amazonensis.

Significant findings have also been reported for trypanocidal activity. Pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction, which is essential for protein import into the glycosomes of Trypanosoma parasites. Disrupting this transport is fatal to the parasite, and developed compounds showed significant cellular activity against Trypanosoma brucei gambiense and Trypanosoma cruzi. Additionally, new 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives have shown promising in vitro activity against amastigote forms of T. cruzi.

Compound ClassTarget OrganismKey Finding / MechanismReference
Pyrazolo(dihydro)pyridines (e.g., 6j)Leishmania donovaniInduces parasite apoptosis via mitochondrial disruption. nih.gov
Pyrazolo[4,3-c]pyridinesTrypanosoma brucei, Trypanosoma cruziInhibits PEX14-PEX5 protein-protein interaction, disrupting glycosomal import.
1,6-Diphenyl-1H-pyrazolo[3,4-b]pyridinesTrypanosoma cruziPromising in vitro activity against amastigote forms.
4-Anilino-1H-pyrazolo[3,4-b]pyridine estersLeishmania amazonensisActive against promastigote forms.

The potential anti-inflammatory properties of pyrazole-fused heterocycles have been noted in several preclinical models. Derivatives of pyrazolo[3,4-d]pyridazine were evaluated for their ability to treat digestive system inflammation. One of the compounds was effective in reducing focal necrosis of the gastric mucosa and improving the histological structure of the stomach, colon, and small intestine in a mouse model. The study also noted that 1H-pyrazolo[3,4-b]pyridines have been utilized as anti-inflammatory agents through the suppression of spleen tyrosine kinase (Syk).

In a separate line of research, a library of pyrazolo[1,5-a]quinazoline compounds was screened for the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. This screening identified several compounds with anti-inflammatory activity, which were predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, key regulators of the inflammatory response.

Antiviral Properties (e.g., HIV-1, Enterovirus)

Direct investigation into the antiviral properties of this compound is not extensively documented in publicly available research. However, a study on a structurally similar compound, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a guanine (B1146940) analogue, was conducted to assess its potential against various viruses. The research revealed that this particular analogue did not exhibit the potent antiviral activity that was observed in other related compounds like 3-deazaguanine. nih.gov It was tested against Herpesviridae, human parainfluenza virus 3, and Rhinovirus without showing significant inhibitory effects. nih.gov

In contrast, other isomers of pyrazolopyridine have demonstrated notable antiviral efficacy. For instance, derivatives of the 1H-pyrazolo[3,4-b]pyridine system have been identified as inhibitors of the HIV-1 enzyme reverse transcriptase. nih.gov Furthermore, specific compounds from the 1H-pyrazolo[3,4-b]pyridine series have been shown to inhibit the replication of Herpes Simplex Virus type-1 (HSV-1) in vitro, with effective concentrations in the low micromolar range. nih.gov These findings underscore the importance of the specific isomeric scaffold and substitution patterns in determining the antiviral potential of pyrazolopyridine derivatives. While the [4,3-c] isomer itself has not yet yielded a potent antiviral candidate based on available studies, the broader family of pyrazolopyridines remains a scaffold of interest for developing new antiviral agents. nih.gov

Antioxidant Activity

However, some derivatives of the pyrazolo[4,3-c]pyridine scaffold have been investigated for their role in pathways related to oxidative stress. A patent has described certain pyrazolo[4,3-c]pyridine compounds as inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). google.com The SSAO enzyme is involved in the oxidative deamination of primary amines, a process that generates hydrogen peroxide (H₂O₂) as a byproduct. google.com By inhibiting SSAO, these compounds can reduce the production of hydrogen peroxide, thereby potentially mitigating cellular damage caused by this reactive oxygen species. This inhibitory action suggests an indirect role in controlling oxidative stress, which is distinct from direct radical scavenging.

Neurotropic Activity (Anticonvulsant, Sedative, Anti-Anxiety, Antidepressive)

The neurotropic potential of the pyrazolo[4,3-c]pyridine core has been more substantially explored, with several derivatives demonstrating significant activity, particularly as anxiolytic and anticonvulsant agents.

A notable derivative, GIZh-72 (4,6-dimethyl-2-(4-chlorphenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-3-one), has been the subject of multiple studies. Research has shown that GIZh-72 produces a pronounced anxiolytic (anti-anxiety) effect in various animal models, including the open field test and light-dark box test. researchgate.net Furthermore, it exhibits anticompulsive activity, which was observed in the marble-burying test under conditions of chronic stress. nih.gov The anxiolytic effects of GIZh-72 are believed to be related to the functional activity of ATP-sensitive potassium channels. researchgate.net

Another pyrazolopyridine derivative, ICI 190,622, has been identified as a potent anxiolytic in preclinical studies involving rats and monkeys. nih.gov It is also a potent anticonvulsant. nih.gov Mechanistically, ICI 190,622 acts as an inhibitor of [3H]FLU binding, showing selectivity for the Type 1 benzodiazepine (B76468) binding site, which suggests a mode of action similar to benzodiazepine anxiolytics but with a potentially better side-effect profile, including minimal sedation. nih.gov

The table below summarizes the neurotropic activities of these pyrazolo[4,3-c]pyridine analogs.

Compound NameActivityModel/TestKey Findings
GIZh-72 Anti-anxietyOpen Field Test, Light-Dark Box TestAnxiolytic effect observed after chronic treatment under stress conditions. researchgate.net
(4,6-dimethyl-2-(4-chlorphenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-3-one)Anti-compulsiveMarble Burying TestProduced an anticompulsive effect that increased with treatment duration under stress. nih.gov
ICI 190,622 Anti-anxietyRat and Monkey behavioral modelsPotent anxiolytic with minimal sedation. nih.gov
AnticonvulsantAnti-metrazol test in rodentsPotent anticonvulsant activity (ED₅₀ = 1.1 mg/kg, PO). nih.gov

While anxiolytic and anticonvulsant properties are documented for the pyrazolo[4,3-c]pyridine class, specific data on sedative and antidepressant effects for this isomer are less clear. The anxiolytic compound ICI 190,622 was noted to produce only minimal sedation. nih.gov In studies of other pyrazole-containing heterocyclic systems, sedative and antidepressant activities have been observed. For example, the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative LASSBio-873 was found to induce sedation, nih.gov and certain 3,4-diphenyl-1H-pyrazole-1-propanamine compounds have been investigated as potential antidepressants. nih.gov However, these findings are on different, albeit related, scaffolds, and similar activities have not yet been specifically attributed to this compound or its close derivatives in the available literature.

Future Directions and Research Perspectives

Development of Next-Generation 1H-Pyrazolo[4,3-C]pyridin-4-amine Derivatives

The advancement of next-generation derivatives hinges on innovative synthetic strategies that allow for precise and diverse modifications to the core scaffold. A key approach is the concept of "vectorial functionalisation," which enables the selective elaboration of the molecule along multiple growth vectors. rsc.orgrsc.org Researchers have developed methods to synthesize 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates, which serve as versatile platforms for diversification. rsc.orgrsc.org These methods allow for targeted chemical reactions at different positions of the fused ring system:

N-1 and N-2 positions: These can be accessed through tailored protection and N-alkylation reactions. rsc.org

C-3 position: Functionalization is achieved via tandem borylation and Suzuki–Miyaura cross-coupling reactions. rsc.org

C-5 position: This site can be modified using Pd-catalyzed Buchwald–Hartwig amination. rsc.org

C-7 position: Selective metalation followed by reactions with electrophiles or Negishi cross-coupling provides another avenue for modification. rsc.org

This strategic, multi-directional approach emulates a "hit-to-lead" pathway, transforming a basic fragment into a more potent and specific lead compound. rsc.orgrsc.org By optimizing substituents at these key positions, researchers can fine-tune the pharmacological properties of the derivatives. For instance, in the development of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine inhibitors of the c-Met kinase, optimization of substituents that orient toward the solvent front was crucial for improving protein-ligand interactions and enhancing potency. researchgate.net Similarly, structure-activity relationship (SAR) studies on related pyrazolopyrimidine scaffolds revealed that introducing specific aliphatic amines was not beneficial for cytotoxic activity, guiding future design away from such modifications. tandfonline.com

Exploration of Novel Biological Targets for the 1H-Pyrazolo[4,3-C]pyridine Scaffold

The structural similarity of the pyrazolopyridine core to purine (B94841) suggests that it can interact with a wide array of biological targets, particularly purine-binding proteins like kinases. rsc.org This versatility has prompted a broad exploration for new therapeutic applications beyond established ones. Research has identified several promising novel targets and therapeutic areas for this class of compounds.

Therapeutic AreaBiological Target(s)Scaffold/Derivative InvestigatedReference(s)
Oncology c-Met, EGFR, DDR1, TBK1, HPK1, Carbonic Anhydrases4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, 1H-pyrazolo[3,4-d]pyrimidine, 1H-pyrazolo[3,4-b]pyridine, Pyrazolo[4,3-c]pyridine sulfonamides researchgate.nettandfonline.comnih.govnih.govnih.gov
Neuropathic Pain TNF-α, Cannabinoid Receptor 1 (CB1)Tetrahydro-pyrazolo[4,3-c]pyridines researchgate.net
Infectious Diseases Leishmania donovani targets, Bacterial Carbonic Anhydrases6-amino-1H-pyrazolo[3,4-d]pyrimidine, Pyrazolo[4,3-c]pyridine sulfonamides nih.govdundee.ac.uk
Cardiovascular Factor Xa, Positive Inotropic Activity4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, 1H-pyrazolo[4,3-c]pyridine-4-ones nih.govresearchgate.net

Specifically, derivatives of the broader pyrazolopyridine family have shown potent activity as:

c-Met Inhibitors: Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed as inhibitors of the c-Met kinase, a target in cancer therapy. researchgate.net

TNF-α and CB1 Modulators: For neuropathic pain, tetrahydro-pyrazolo[4,3-c]pyridines that inhibit tumor necrosis factor-alpha (TNF-α) and show activity at the cannabinoid receptor subtype 1 (CB1) have been discovered. researchgate.net

Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been identified as inhibitors of both human carbonic anhydrase (hCA) isoforms (I, II, IX, XII) and bacterial β- and γ-CAs, suggesting potential as anticancer and novel antibacterial agents. nih.gov

Kinase Inhibitors for Cancer: Related pyrazolopyrimidine scaffolds have been developed as inhibitors of Discoidin Domain Receptor 1 (DDR1) and Epidermal Growth Factor Receptor (EGFR), both attractive targets for anticancer therapy. tandfonline.comnih.gov

Antiparasitic Agents: A 6-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold showed efficacy in a mouse model of visceral leishmaniasis, a fatal parasitic disease. dundee.ac.uk

Integration of Advanced Computational and Experimental Methodologies in Research

Modern drug discovery relies heavily on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. The research on pyrazolopyridine scaffolds is a prime example of this integrated approach.

Computational Methodologies:

Computer-Aided Drug Design (CADD): CADD is instrumental in the initial stages of discovery. For example, it was used to identify the initial lead compound for a series of c-Met inhibitors. researchgate.net

Structure-Based Drug Design (SBDD) and Molecular Docking: These techniques are crucial for understanding and optimizing how a molecule binds to its target. In the development of TANK-binding kinase 1 (TBK1) inhibitors, SBDD was applied to design a novel class of potent inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core. nih.gov Molecular docking studies revealed how the lead compound fits ideally into the DDR1 binding pocket, maintaining crucial hydrogen bonds. nih.gov Computational procedures were also used to investigate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the active site of human carbonic anhydrase IX. nih.gov

Advanced Experimental Methodologies:

Fragment-Based Drug Discovery (FBDD): Heterocyclic compounds like pyrazolopyridines are ideal starting points for FBDD. rsc.orgrsc.org This strategy involves identifying small, weakly binding fragments and then elaborating them into more potent lead compounds. rsc.org

Vectorial Functionalisation: As described previously, the development of synthetic routes that allow for controlled, late-stage functionalization of the core scaffold is a significant experimental advancement. rsc.orgrsc.org This allows chemists to efficiently explore chemical space and optimize compounds in a "hit-to-lead" process. rsc.org

Potential for Combination Therapies (e.g., with Immunotherapeutic Drugs)

A significant future direction for anticancer agents is their use in combination with other treatments, particularly immunotherapy, to achieve synergistic effects and overcome resistance. The pyrazolopyridine scaffold is being explored in this context.

Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a key negative regulator of the T-cell receptor, making it a promising target for enhancing antitumor immunity. nih.gov Researchers have successfully designed and synthesized a novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent and selective HPK1 inhibitors. nih.gov Such an inhibitor could be used to boost a patient's immune response against cancer, and its mechanism makes it an ideal candidate for combination therapy with immune checkpoint inhibitors like anti-PD-1 antibodies.

Similarly, research on inhibitors of TANK-binding kinase 1 (TBK1), another immuno-oncology target, has shown that a potent inhibitor from a related class could enhance the therapeutic response to PD-1 blockade. nih.gov This highlights a clear strategy for the future: developing 1H-pyrazolo[4,3-c]pyridine derivatives that modulate key immune signaling pathways and evaluating them in combination with established immunotherapies to improve outcomes in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing 1H-Pyrazolo[4,3-C]pyridin-4-amine derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions under solvent-free or one-pot conditions. For example, barbituric acids, 1H-pyrazol-5-amines, and aldehydes react to form pyrazolo-pyridine derivatives. Optimization of reaction parameters (e.g., temperature: 50–120°C, solvent: dry acetonitrile or dichloromethane) and purification via recrystallization (e.g., using ethyl acetate or methanol) are critical for yield enhancement . Structural confirmation relies on 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectroscopy to verify amine and aromatic proton environments .

Q. How are this compound derivatives characterized experimentally?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : 1H^{1}\text{H} NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), 13C^{13}\text{C} NMR (e.g., 140–160 ppm for pyridine carbons), and IR (e.g., 3300–3500 cm1^{-1} for N-H stretches) .
  • Chromatography : Flash chromatography (e.g., 5–10% triethylamine/ethyl acetate gradients) for purification .
  • Crystallography : X-ray diffraction (using SHELX software) for resolving structural ambiguities .

Q. What are the critical physicochemical properties of this compound?

  • Methodological Answer : Key properties include:
  • Molecular weight : ~135–177 g/mol (varies with substituents) .
  • Stability : Store at 2–8°C in inert atmospheres to prevent degradation .
  • Solubility : Polar aprotic solvents (DMF, acetonitrile) are preferred for reactions .

Advanced Research Questions

Q. How can computational modeling optimize the structural design of this compound derivatives?

  • Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) and density functional theory (DFT) can predict intermolecular interactions (e.g., π-π stacking) and electronic properties. For example, studies on zirconium sulfophenylphosphonate intercalation demonstrated how substituents (methyl, nitro) alter molecular packing and stability . These models guide synthetic prioritization by linking substituent effects to bioavailability or catalytic activity .

Q. What strategies resolve contradictions in bioactivity data for structurally similar derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Compare IC50_{50} values across assays (e.g., cytotoxicity vs. enzyme inhibition) to identify off-target effects .
  • Structural-Activity Relationships (SAR) : Introduce substituents (e.g., 4-chlorophenyl, 4-methoxybenzyl) systematically to isolate pharmacophore contributions. For instance, 3-(4-chlorophenyl) derivatives showed enhanced serotonin reuptake inhibition compared to unsubstituted analogs .
  • Validation : Cross-reference in vitro results with in vivo models (e.g., rat emetogenicity assays) to confirm therapeutic indices .

Q. How are this compound derivatives evaluated for enzyme inhibitory activity?

  • Methodological Answer :
  • Assay Design : Use purified human enzymes (e.g., carbonic anhydrase I/II) in spectrophotometric assays (e.g., stopped-flow CO2_2 hydration). IC50_{50} values are calculated from dose-dependent inhibition curves .
  • Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Kinetic Studies : Michaelis-Menten analysis to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?

  • Methodological Answer :
  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 molar ratios of aldehyde to pyrazole-amine) to minimize dimerization .
  • Purification : Replace column chromatography with recrystallization (e.g., methanol/ether) for cost-effective scale-up .
  • Thermal Sensitivity : Use microwave-assisted synthesis to reduce reaction times and thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.